OTS964
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUAOZMVFDPQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OTS964 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and correlates with poor prognosis, making it an attractive target for cancer therapy.[1][2] this compound has demonstrated significant antitumor activity in preclinical models, primarily by inducing cytokinesis failure, leading to apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling pathways, cellular effects, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.
Molecular Targets of this compound
The primary molecular target of this compound is TOPK , a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] this compound exhibits high affinity and selectivity for TOPK, with a reported IC50 of 28 nM in cell-free assays.[3][6][7]
This compound also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11) , with a reported binding affinity (Kd) of 40 nM for CDK11B.[3][6][8] More recent studies have further characterized this compound as a highly selective CDK11 inhibitor, with an IC50 of 49 nM against CDK11B in in vitro kinase assays.[9][10] While TOPK inhibition is considered the primary driver of the characteristic cytokinesis defect, the inhibition of CDK11 may also contribute to the overall anti-cancer effects of this compound.[9]
In Vitro Kinase Inhibitory Profile
The selectivity of this compound has been assessed against a panel of kinases. At a concentration of 2 µM, this compound inhibited TOPK activity by 79.7%, while the mean inhibitory effect against other kinases was significantly lower.[1] This highlights the specificity of this compound for TOPK.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the disruption of signaling pathways essential for mitosis, particularly cytokinesis.
Inhibition of the TOPK Signaling Pathway
TOPK is a key regulator of mitosis and is involved in the spindle assembly checkpoint and cytokinesis.[9] Upstream regulators of TOPK in cancer include receptor tyrosine kinases such as EGFR and ALK.[7] Upon activation, TOPK phosphorylates several downstream substrates critical for cell division. This compound, by inhibiting the kinase activity of TOPK, blocks these phosphorylation events.
// Upstream Activators node [fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR"]; ALK [label="ALK"];
// Core Pathway node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TOPK [label="TOPK"];
// Drug node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound"];
// Downstream Effectors node [fillcolor="#FBBC05", fontcolor="#202124"]; PRC1 [label="PRC1"]; Histone_H3 [label="Histone H3"];
// Cellular Processes node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="rounded,filled"]; Cytokinesis [label="Cytokinesis"]; Chromosome_Condensation [label="Chromosome Condensation"]; Apoptosis [label="Apoptosis"];
// Edges edge [color="#5F6368"]; EGFR -> TOPK; ALK -> TOPK; this compound -> TOPK [arrowhead=tee]; TOPK -> PRC1 [label=" p"]; TOPK -> Histone_H3 [label=" p"]; PRC1 -> Cytokinesis; Histone_H3 -> Chromosome_Condensation; Cytokinesis -> Apoptosis [style=dashed, label=" failure leads to"]; }
Caption: TOPK Signaling Pathway Inhibition by this compound.
Downstream Effects of TOPK Inhibition
2.2.1. Inhibition of PRC1 Phosphorylation and Cytokinesis Failure
A critical downstream substrate of TOPK is Protein Regulator of Cytokinesis 1 (PRC1).[11] TOPK enhances the Cdk1/cyclin B1-dependent phosphorylation of PRC1 at Thr481, which is essential for the proper formation of the spindle midzone and completion of cytokinesis.[11] By inhibiting TOPK, this compound prevents the phosphorylation of PRC1, leading to defects in cytokinesis.[3] This is characterized by the appearance of an "intercellular bridge" connecting daughter cells that fail to separate, ultimately leading to apoptosis.[7][12]
2.2.2. Reduction of Histone H3 Phosphorylation
TOPK also directly phosphorylates Histone H3 at Serine 10 (Ser10), a modification associated with chromosome condensation during mitosis.[1][7][13] Treatment with this compound leads to a decrease in the phosphorylation of Histone H3 at this site.[1][7]
Cellular Effects of this compound
The inhibition of TOPK and its downstream signaling pathways by this compound manifests in several key cellular effects:
-
Inhibition of Cell Proliferation: this compound potently inhibits the growth of a wide range of cancer cell lines, particularly those with high TOPK expression.[6][7]
-
Induction of Cytokinesis Defects: As described above, the most prominent effect of this compound is the failure of cells to complete cytokinesis, resulting in binucleated cells or cells connected by an intercellular bridge.[3][12]
-
Induction of Apoptosis: The failure to complete cell division triggers programmed cell death (apoptosis) in cancer cells.[3][12]
Quantitative Data
In Vitro Efficacy of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of human cancer cell lines.
| Cell Line | Cancer Type | TOPK Status | IC50 (nM) | Reference(s) |
| LU-99 | Lung Cancer | Positive | 7.6 | [6][7] |
| HepG2 | Liver Cancer | Positive | 19 | [6][7] |
| Daudi | Burkitt's Lymphoma | Positive | 25 | [6][7] |
| A549 | Lung Cancer | Positive | 31 | [6][7] |
| UM-UC-3 | Bladder Cancer | Positive | 32 | [6][7] |
| HCT-116 | Colon Cancer | Positive | 33 | [6][7] |
| MKN1 | Stomach Cancer | Positive | 38 | [6][7] |
| MKN45 | Stomach Cancer | Positive | 39 | [6][7] |
| 22Rv1 | Prostate Cancer | Positive | 50 | [6][7] |
| DU4475 | Breast Cancer | Positive | 53 | [6][7] |
| T47D | Breast Cancer | Positive | 72 | [6][7] |
| MDA-MB-231 | Breast Cancer | Positive | 73 | [6][7] |
| HT29 | Colon Cancer | Negative | 290 | [6][7] |
| MCF-7 | Breast Cancer | N/A | 143.0 | [9] |
| MDA-MB-231 | Breast Cancer | N/A | 138.0 | [9] |
In Vivo Efficacy of this compound
In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound.
| Cancer Cell Line | Mouse Model | Dosing Regimen | Outcome | Reference(s) |
| LU-99 | Nude mice | 40 mg/kg, IV (liposomal), twice weekly for 3 weeks | Complete tumor regression in 5 out of 6 mice. | [1][10] |
| LU-99 | Nude mice | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | [1][10][12] |
| HCT116, HCT-15, SW620 | Nude mice | Oral, once daily for 3 weeks | Significant tumor growth inhibition. | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound in cancer cell lines.[6][15]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-7,000 cells per well and allow them to adhere overnight.[6][15]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
// Steps node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start"]; Seed_Cells [label="Seed Cells in 96-well Plate"]; Add_this compound [label="Add Serial Dilutions of this compound"]; Incubate [label="Incubate for 72h"]; Add_MTT [label="Add MTT Reagent"]; Incubate_MTT [label="Incubate for 3h"]; Add_DMSO [label="Add DMSO"]; Read_Absorbance [label="Read Absorbance at 570nm"]; Analyze_Data [label="Calculate IC50"]; End [label="End"];
// Edges edge [color="#5F6368"]; Start -> Seed_Cells; Seed_Cells -> Add_this compound; Add_this compound -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Add_DMSO; Add_DMSO -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for Cell Viability (MTT) Assay.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins and their phosphorylation status following this compound treatment.[6]
-
Cell Lysis: Lyse treated and untreated cells and quantify the protein concentration using a BCA protein assay.
-
SDS-PAGE: Load 10-20 µg of total protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against TOPK, phospho-TOPK, PRC1, phospho-PRC1 (Thr481), Histone H3, and phospho-Histone H3 (Ser10).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
// Steps node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start"]; Cell_Lysis [label="Cell Lysis & Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Transfer to PVDF Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation (overnight)"]; Secondary_Ab [label="Secondary Antibody Incubation"]; Detection [label="Chemiluminescent Detection"]; End [label="End"];
// Edges edge [color="#5F6368"]; Start -> Cell_Lysis; Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> End; }
Caption: General Workflow for Western Blot Analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[2]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin-binding buffer and analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[4][16]
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mechanisms of Resistance to this compound
Resistance to this compound has been associated with the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
ABCG2- and ABCB1-Mediated Resistance
Overexpression of ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) has been shown to confer resistance to this compound.[6][8][11][17]
-
Increased Drug Efflux: Cancer cells overexpressing these transporters actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Stimulation of ATPase Activity: this compound has been shown to stimulate the ATPase activity of both ABCG2 and ABCB1, indicating that it is a substrate for these transporters.[6][8][11][12]
Quantitative Analysis of Resistance
The degree of resistance is often quantified as the resistance fold (RF), which is the ratio of the IC50 of the resistant cell line to that of the parental sensitive cell line. For example, the effectiveness of this compound was found to be limited by 6.39-, 18.41-, and 25.41-fold in HEK293 cells overexpressing different variants of ABCG2.[6] In another study, this compound induced resistance to mitoxantrone in an ABCG2-overexpressing cell line, increasing the resistance fold from 19.57 to 57.63.[6][12]
Conclusion
This compound is a potent dual inhibitor of TOPK and CDK11 with a well-defined mechanism of action centered on the disruption of cytokinesis, leading to cancer cell apoptosis. Its efficacy in a broad range of cancer cell lines and in vivo models underscores its potential as a therapeutic agent. Understanding the detailed molecular mechanisms, including the specific downstream signaling events and the emergence of resistance through ABC transporters, is crucial for the clinical development and optimal application of this compound in cancer treatment. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers working to advance this promising anti-cancer compound.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. kumc.edu [kumc.edu]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oncogenic roles of TOPK and MELK, and effective growth suppression by small molecular inhibitors in kidney cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 11. PBK/TOPK inhibitor this compound resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
OTS964: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 is a potent small molecule inhibitor initially identified for its high affinity and selectivity against T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a multitude of human cancers and correlated with poor prognosis. Subsequent research has revealed that this compound also potently inhibits cyclin-dependent kinase 11 (CDK11), a key regulator of transcription and cell cycle progression. This dual inhibitory activity underlies its powerful anti-tumor effects, primarily through the induction of cytokinesis failure and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The search for novel anti-cancer therapeutics with high efficacy and specificity remains a cornerstone of oncological research. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising target due to its limited expression in normal adult tissues but significant overexpression in a wide array of cancers, including lung, breast, and colorectal cancers.[1] TOPK plays a crucial role in mitosis, particularly in cytokinesis, and its inhibition has been shown to lead to cancer cell death.[2]
Cyclin-dependent kinase 11 (CDK11) is a member of the CDK family that is essential for transcription, RNA splicing, and cell cycle control.[3] The discovery of this compound's potent inhibitory activity against CDK11 has provided a deeper understanding of its mechanism of action and highlighted the therapeutic potential of targeting this kinase in oncology.[4][5][6][7][8]
This compound has demonstrated remarkable preclinical efficacy, including complete tumor regression in xenograft models of human lung cancer.[1][2] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, summarizing its pharmacological properties and providing the necessary information to facilitate further investigation and development.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound against TOPK, CDK11, and various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference(s) |
| TOPK | Kinase Assay | IC50: 28 nM | [9][10] |
| CDK11B | Binding Assay | Kd: 40 nM | [9][10] |
| CDK11A | Kinase Assay | IC50: 10 nM | [11] |
| TYK2 | Kinase Assay | IC50: 207 nM | [11] |
| PRK1 | Kinase Assay | IC50: 508 nM | [11] |
| CDK9 | Kinase Assay | IC50: 538 nM | [11] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference(s) |
| LU-99 | Lung Cancer | 7.6 nM | CCK8 | [12] |
| HepG2 | Liver Cancer | 19 nM | CCK8 | [13] |
| Daudi | Burkitt's Lymphoma | 25 nM | CCK8 | [12] |
| A549 | Lung Cancer | 31 nM | CCK8 | [12] |
| UM-UC-3 | Bladder Cancer | 32 nM | CCK8 | [12] |
| HCT-116 | Colorectal Cancer | 33 nM | CCK8 | [12] |
| MIA PaCa-2 | Pancreatic Cancer | 30 nM | CCK8 | [12] |
| T47D | Breast Cancer | 72 nM | CCK8 | [12] |
| MDA-MB-231 | Breast Cancer | 73 nM | CCK8 | [13] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Administration Route | Dosage | Outcome | Reference(s) |
| BALB/c nude mice (LU-99) | Lung Cancer | Intravenous (liposomal) | 40 mg/kg on days 1, 4, 8, 11, 15, 18 | Complete tumor regression | [10][13] |
| BALB/c nude mice (LU-99) | Lung Cancer | Oral | 50 or 100 mg/kg/day for 2 weeks | Complete tumor regression | [10][12][13] |
| NSG mice (U87) | Glioblastoma | Subcutaneous | N/A (for PET imaging study) | Successful tumor uptake for imaging | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure based on common kinase assay methodologies and specific details from this compound-related publications.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TOPK and CDK11.
Materials:
-
Recombinant human TOPK and CDK11/cyclin complexes
-
Kinase-specific substrate (e.g., myelin basic protein for TOPK, synthetic peptide for CDK11)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS/Tris pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well plates (white, opaque for luminescence)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound solution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and information from studies involving this compound.[15][16][17]
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, LU-99)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates (clear)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (or DMSO for control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol is based on the methodology described in the primary literature on this compound.[2][18][19]
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Human cancer cell line (e.g., LU-99)
-
Matrigel (optional)
-
This compound (for oral administration) or liposomal this compound (for intravenous administration)
-
Vehicle control (e.g., saline, PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 LU-99 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle according to the desired schedule (e.g., oral gavage daily or intravenous injection twice weekly).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width² x length) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the average tumor volume over time for each group to assess the anti-tumor effect of this compound.
Mandatory Visualizations
Signaling Pathways
Caption: TOPK Signaling Pathway and Inhibition by this compound.
Caption: Role of CDK11 in Cellular Processes and Inhibition by this compound.
Experimental Workflows
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for In Vivo Xenograft Model Study.
Conclusion
This compound represents a promising therapeutic candidate with a unique dual-inhibitory mechanism targeting both TOPK and CDK11. Its potent cytotoxic effects against a broad range of cancer cell lines and its remarkable ability to induce complete tumor regression in preclinical models underscore its potential for clinical development. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug developers interested in further exploring the therapeutic utility of this compound and the broader implications of targeting TOPK and CDK11 in cancer. Further investigation into its clinical safety and efficacy, as well as the development of predictive biomarkers, will be crucial for its successful translation into a novel anti-cancer therapy.
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - paasp network [paasp.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. DSpace [repositori.upf.edu]
The Role of OTS964 in Inducing Cytokinesis Defects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces cytokinesis defects in cancer cells, leading to apoptosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting TOPK and the process of cytokinesis in oncology.
Introduction to this compound and its Target: TOPK
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[3] It plays a crucial role in mitosis, particularly in the final stage of cell division, cytokinesis.[3] TOPK is highly expressed in numerous cancer types, while its expression in normal adult tissues is limited, making it an attractive target for cancer therapy.[1][2]
This compound is a highly selective and potent inhibitor of TOPK, with a reported IC50 of 28 nM in cell-free assays.[4][5][6][7] By inhibiting TOPK, this compound disrupts the normal process of cytokinesis, leading to the formation of multinucleated cells and subsequent induction of apoptosis.[2][4] This targeted mechanism of action has shown significant anti-tumor activity in preclinical models, including complete tumor regression in xenograft models of human lung cancer.[2][8][9]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [4][5] |
| A549 | Lung Cancer | 31 | [4][5] |
| T47D | Breast Cancer | 72 | [4][5] |
| MDA-MB-231 | Breast Cancer | 73 | [4][5] |
| DU4475 | Breast Cancer | 53 | [4][5] |
| HCT-116 | Colon Cancer | 33 | [4][5] |
| HT29 (TOPK-negative) | Colon Cancer | 290 | [4][5] |
| Daudi | Burkitt's Lymphoma | 25 | [4][5] |
| UM-UC-3 | Bladder Cancer | 32 | [4][5] |
| MKN1 | Stomach Cancer | 38 | [4][5] |
| MKN45 | Stomach Cancer | 39 | [4][5] |
| HepG2 | Liver Cancer | 19 | [4][5] |
| MIAPaca-2 | Pancreatic Cancer | 30 | [4][5] |
| 22Rv1 | Prostate Cancer | 50 | [4][5] |
Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models
| Formulation | Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| Liposomal this compound | Nude Mice | LU-99 | 40 mg/kg, IV, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. | [2][9] |
| Free this compound | Nude Mice | LU-99 | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | [2][9] |
Mechanism of Action: Induction of Cytokinesis Defects
This compound's primary mechanism of action is the inhibition of TOPK, which disrupts the final stages of cytokinesis, specifically the process of abscission. This leads to the failure of daughter cells to separate, resulting in multinucleated cells that subsequently undergo apoptosis.
The TOPK Signaling Pathway in Cytokinesis
TOPK activity is tightly regulated during mitosis. In the early stages of mitosis, the inactivation of Protein Phosphatase 1 alpha (PP1α) by the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex leads to the autophosphorylation and activation of TOPK.[3] Activated TOPK then phosphorylates key substrates essential for cytokinesis. Two critical downstream targets of TOPK in this process are p97, an ATPase, and PRC1, a microtubule-bundling protein.[3][10]
The phosphorylation of p97 is mediated through an interaction with the adaptor protein p47.[3] This complex is crucial for the abscission process. TOPK also enhances the CDK1/Cyclin B1-dependent phosphorylation of PRC1, a protein essential for the formation of the spindle midzone and completion of cytokinesis.[10]
References
- 1. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 3. Critical roles of T‐LAK cell‐originated protein kinase in cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 10. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of OTS964 in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the study of OTS964, a potent and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), in various breast cancer models. The information compiled herein is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Executive Summary
This compound is a small molecule inhibitor targeting TOPK, a mitotic kinase frequently overexpressed in a multitude of cancers, including aggressive subtypes of breast cancer such as triple-negative breast cancer (TNBC).[1] High TOPK expression is often correlated with a poor prognosis.[1] Preclinical investigations have demonstrated that this compound effectively disrupts a critical step in cell division, leading to cancer cell death and complete tumor regression in xenograft models.[1] While the free form of the compound has been associated with hematopoietic toxicity, a liposomal formulation has been shown to abrogate these side effects while maintaining potent anti-tumor efficacy.[1]
Mechanism of Action: Inhibition of Cytokinesis
This compound exerts its anti-tumor effect by inhibiting the kinase activity of TOPK, which plays an indispensable role in the final stage of mitosis, known as cytokinesis.[1] TOPK is a key regulator of the assembly and function of the mitotic spindle and the contractile ring required for the physical separation of daughter cells.
Inhibition of TOPK by this compound leads to a failure in cytokinesis, resulting in cells with multiple nuclei and, ultimately, apoptotic cell death.[1] This mechanism is validated by the observation that the cellular phenotype induced by this compound mirrors that of TOPK knockdown via small interfering RNAs (siRNAs).[1] Key downstream pharmacodynamic markers of this compound activity include reduced phosphorylation of TOPK itself at threonine 9 (p-TOPK Thr9) and decreased phosphorylation of Histone H3 at serine 10 (p-Histone H3 Ser10), a crucial event for chromosome condensation and segregation.
In Vitro Efficacy in Breast Cancer Cell Lines
This compound has demonstrated potent growth-inhibitory effects against human breast cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in both hormone receptor-positive and triple-negative subtypes.
| Cell Line | Breast Cancer Subtype | IC50 (nM) |
| MDA-MB-231 | Triple-Negative (TNBC) | 73 |
| T47D | ER-Positive, PR-Positive | 72 |
| Table 1: In Vitro Potency of this compound in Human Breast Cancer Cell Lines. |
Experimental Protocol: Cell Viability Assay (MTT/WST-based)
The anti-proliferative activity of this compound is determined using a standard colorimetric cell viability assay.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, T47D) are harvested during the logarithmic growth phase. A single-cell suspension is prepared in a complete growth medium, and cells are seeded into 96-well microplates at a pre-optimized density (typically 2,000-10,000 cells per well) and allowed to adhere overnight.
-
Compound Treatment: A dilution series of this compound is prepared in the appropriate culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added. Control wells receive vehicle-only medium.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, 10 µL of a tetrazolium salt-based reagent (e.g., MTT or WST-8) is added to each well. The plates are incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8).
-
Data Analysis: Absorbance values are corrected for background, and cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Efficacy in Xenograft Models
While specific in vivo data for breast cancer models from the initial seminal studies are limited, the remarkable efficacy observed in other cancer types, such as lung cancer, is considered indicative of its potential. Oral administration (50 or 100 mg/kg/day) and intravenous administration of a liposomal formulation of this compound have both resulted in the complete regression of established tumors in mouse xenograft models.[1] The liposomal delivery system was developed to mitigate hematopoietic side effects observed with the free compound.[1]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are cultured, harvested, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 5-10 x 10^6 cells per 100-200 µL.
-
Implantation: The cell suspension is subcutaneously injected into the flank of 6- to 8-week-old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100–150 mm³. Tumor volume is measured 2-3 times weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Formulation and Administration:
-
Oral: this compound is formulated in a suitable vehicle for oral gavage.
-
Intravenous (Liposomal): this compound is encapsulated in a liposomal delivery system to improve its safety profile.
-
-
Treatment: Mice are randomized into treatment and control groups. Treatment is administered according to a defined schedule (e.g., daily oral gavage or twice-weekly intravenous injections for 3 weeks). The control group receives the vehicle on the same schedule.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis.
Pharmacodynamic Assessment
The on-target effect of this compound in tumor tissue is confirmed by measuring the modulation of downstream biomarkers.
Experimental Protocol: Western Blot Analysis
-
Sample Preparation: Tumor tissues or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-TOPK (Thr9), total TOPK, p-PLK1 (Thr210), p-Histone H3 (Ser10), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels or the loading control.
Potential Resistance Mechanisms
Preclinical research has identified potential mechanisms of resistance to this compound. The ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP) has been implicated. Overexpression of ABCG2 may lead to increased efflux of this compound from cancer cells, thereby reducing its intracellular concentration and therapeutic effect. This suggests that co-administration with an ABCG2 inhibitor could be a strategy to overcome resistance in tumors with high ABCG2 expression.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for breast cancer. Its novel mechanism of action, which targets the critical process of cytokinesis, provides a distinct approach to cancer therapy. The potent in vitro activity against diverse breast cancer subtypes and the remarkable in vivo efficacy, particularly with a safety-enhanced liposomal formulation, underscore its clinical potential. Further investigation into biomarker strategies to identify patients most likely to respond and strategies to overcome potential resistance will be critical for its successful clinical translation.
References
Unraveling the Cellular Impact of OTS964: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 has emerged as a potent and selective small molecule inhibitor targeting T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase frequently overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action: Inhibition of Cytokinesis
This compound's primary mechanism of action is the disruption of cytokinesis, the final stage of cell division.[2][3][4] By inhibiting TOPK, this compound prevents cancer cells from successfully completing cell division, leading to a characteristic cytokinesis defect and subsequent induction of apoptosis (programmed cell death).[2][4][5] Time-lapse imaging of cancer cells treated with this compound reveals the formation of intercellular bridges, a hallmark of impaired cell division, followed by cell death.[2][6]
Visualizing the Mechanism of Action
Caption: this compound inhibits TOPK, leading to cytokinesis failure and subsequent apoptosis.
Key Molecular Targets
While TOPK is the primary target, this compound also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[7][8][9] The dual inhibition of these kinases likely contributes to its robust anti-cancer effects.
Affected Cellular Pathways
TOPK is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a role in pathways that are crucial for cell proliferation and survival.[10][11] Inhibition of TOPK by this compound consequently impacts these downstream signaling events.
TOPK Signaling Cascade
Caption: this compound inhibits TOPK, a key kinase in the MAPK/ERK signaling pathway.
Quantitative Data Summary
In Vitro Efficacy: IC50 Values
This compound demonstrates potent growth-inhibitory effects across a wide range of cancer cell lines, with significantly weaker effects on TOPK-negative cells.[6][8]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LU-99 | Lung Cancer | 7.6 | [6][8] |
| HepG2 | Liver Cancer | 19 | [6][8] |
| Daudi | Burkitt's Lymphoma | 25 | [6][8] |
| A549 | Lung Cancer | 31 | [6][8] |
| UM-UC-3 | Bladder Cancer | 32 | [6][8] |
| HCT-116 | Colon Cancer | 33 | [6][8] |
| MKN1 | Stomach Cancer | 38 | [6][8] |
| MKN45 | Stomach Cancer | 39 | [6][8] |
| 22Rv1 | Prostate Cancer | 50 | [6][8] |
| DU4475 | Breast Cancer | 53 | [6][8] |
| T47D | Breast Cancer | 72 | [6][8] |
| MDA-MB-231 | Breast Cancer | 73 | [6][8] |
| HT29 | Colon Cancer (TOPK-negative) | 290 | [6][8] |
In Vivo Efficacy: Xenograft Models
This compound has shown remarkable efficacy in mouse xenograft models, leading to complete tumor regression.[1][2][3][4]
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mice | LU-99 (human lung cancer) | 40 mg/kg, intravenous (liposomal), twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice.[1][2] | [1][2][4] |
| Mice | LU-99 (human lung cancer) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice.[1][2] | [1][2] |
Mechanisms of Resistance
A potential mechanism of resistance to this compound involves the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[12][13][14][15] Overexpression of ABCG2 can lead to increased efflux of this compound from cancer cells, thereby reducing its intracellular concentration and therapeutic efficacy.[12][13][14][15] Studies have shown that co-administration of an ABCG2 inhibitor can re-sensitize resistant cells to this compound.[12][13] Another study has also implicated ABCB1-dependent transport in resistance to this compound.[16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of this compound is the MTT assay.[12]
Workflow:
Caption: A typical workflow for assessing cell viability after this compound treatment.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with a range of concentrations of this compound.
-
After a 72-hour incubation period at 37°C, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Western Blot Analysis
Western blotting is used to analyze the expression levels of specific proteins in response to this compound treatment.[12]
Detailed Protocol:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., TOPK, p-TOPK, Histone H3, p-Histone H3, ABCG2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Detailed Protocol:
-
Human cancer cells (e.g., LU-99) are subcutaneously injected into immunodeficient mice.
-
Tumors are allowed to grow to a palpable size (e.g., 150 mm³).[1][2]
-
Mice are then randomized into treatment and control groups.
-
This compound is administered via the desired route (e.g., oral gavage or intravenous injection of a liposomal formulation) according to the specified dosing schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of TOPK and the subsequent disruption of cytokinesis. Its potent in vitro and in vivo activity against a broad range of cancer types underscores its therapeutic potential. Further research into overcoming resistance mechanisms, such as those mediated by ABC transporters, will be crucial for its successful clinical development. This guide provides a comprehensive resource for researchers and clinicians working to further elucidate the role of this compound in cancer therapy.
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 3. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. doaj.org [doaj.org]
- 16. PBK/TOPK inhibitor this compound resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Dosing of OTS964 in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS964 is a potent and selective inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various human cancers and correlated with poor prognosis.[1][2] Inhibition of TOPK by this compound leads to defects in cytokinesis and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[3][4] This document provides detailed application notes and protocols for the optimal use of this compound in mouse xenograft models, summarizing effective dosages, administration routes, and expected outcomes based on preclinical studies. Both oral and intravenous liposomal formulations have demonstrated significant anti-tumor efficacy, including complete tumor regression in lung cancer models.[1][5] While the free form of this compound can induce hematopoietic toxicity, liposomal delivery mitigates these adverse effects.[3][4]
Introduction
T-LAK cell-originated protein kinase (TOPK) is a key regulator of mitosis and is frequently overexpressed in a multitude of human malignancies, including lung and breast cancer.[2][3] Its limited expression in normal adult tissues positions TOPK as an attractive target for cancer therapy.[1] this compound is a small molecule inhibitor of TOPK with a high degree of affinity and selectivity (IC50 = 28 nM).[6][7] Preclinical studies in mouse xenograft models have shown that this compound can induce complete tumor regression.[1] This document outlines the optimal dosages and administration protocols for this compound to guide researchers in designing in vivo efficacy studies.
Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound in mouse xenograft models.
Table 1: Efficacy of Intravenously Administered Liposomal this compound in LU-99 Lung Cancer Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Outcome | Adverse Effects |
| 40 | Twice a week for 3 weeks | Not specified, but led to tumor shrinkage | Complete tumor regression in 5 out of 6 mice.[1][2] | No detectable toxicity.[1][2] |
| 40 | On days 1, 4, 8, 11, 15, and 18 | Tumors continued to shrink after treatment | Complete tumor regression.[6] | Not specified |
Table 2: Efficacy of Orally Administered this compound in Mouse Xenograft Models
| Cancer Model | Dosage (mg/kg/day) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Outcome | Adverse Effects |
| LU-99 Lung Cancer | 100 | Daily for 2 weeks | Not specified, but led to tumor shrinkage | Complete tumor regression in all 6 mice.[1][5] | Low white blood cell counts that recovered within two weeks.[1] |
| LU-99 Lung Cancer | 50 | Daily for 2 weeks | 79% on day 15 | Significant tumor inhibition.[8] | No body weight loss.[8] |
| LU-99 Lung Cancer | 100 | Daily for 2 weeks | 113% on day 15 (indicating regression) | Complete tumor regression.[8] | No body weight loss.[8] |
| Colorectal Cancer (HCT116) | 15 | Daily for 3 weeks | 49.4% | Tumor growth inhibition.[9] | Not specified |
Experimental Protocols
General Mouse Xenograft Model Protocol
This protocol provides a general framework for establishing a subcutaneous xenograft model.
-
Cell Culture: Culture the desired human cancer cell line (e.g., LU-99 for lung cancer) under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with serum-free medium, and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep cells on ice.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[1][2]
This compound Administration Protocols
a) Intravenous Administration of Liposomal this compound
-
Formulation: Encapsulation of this compound in liposomes is crucial to avoid hematopoietic toxicity.[3][4] While the exact lipid composition from the pivotal studies is not publicly detailed, researchers can utilize standard liposomal formulation techniques.
-
Preparation:
-
Prepare the liposomal this compound formulation.
-
Dilute the formulation in sterile PBS to the desired concentration for injection.
-
-
Administration:
b) Oral Administration of this compound
-
Formulation: The free form of this compound can be administered orally.[1]
-
Preparation:
-
The specific vehicle used in the key studies is not detailed. A common vehicle for oral gavage is a solution of 0.5% carboxymethyl cellulose (CMC) in water.
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Administration:
Visualizations
Signaling Pathway
Caption: TOPK Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow
Caption: Experimental Workflow for this compound Efficacy Study.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 7. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of OTS964 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the novel anti-cancer agent, OTS964, via oral and intravenous routes in preclinical animal models. The protocols and data presented are compiled from published animal studies to guide researchers in designing and executing similar experiments.
Introduction to this compound
This compound is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers, including lung and breast cancer, while its expression in healthy adult tissues is limited.[3][4] High TOPK expression is often correlated with a poor prognosis.[3][4] this compound exerts its anti-tumor effect by inhibiting TOPK, which leads to defects in cytokinesis during cell division, ultimately resulting in apoptosis (programmed cell death) of the cancer cells.[1][5] Preclinical studies in mice have demonstrated that this compound can lead to complete tumor regression when administered either orally or intravenously.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound, comparing the efficacy and toxicity of oral and intravenous administration routes.
Table 1: Efficacy of this compound in LU-99 Human Lung Cancer Xenograft Mouse Model
| Administration Route | Dosage Regimen | Tumor Volume Before Treatment | Outcome | Citation |
| Intravenous (Liposomal) | 40 mg/kg, twice a week for 3 weeks | 150 mm³ | Complete tumor regression in 5 out of 6 mice.[3][4] Tumors continued to shrink after treatment cessation.[3] | [3][4] |
| Oral | 100 mg/kg, every day for 2 weeks | Not specified, but tumors were established | Complete tumor regression in all 6 mice.[3][4] Continuous tumor shrinkage observed after the final dose.[3][4] | [3][4] |
| Oral | 50 or 100 mg/kg/day for 2 weeks | Not specified | Complete tumor regression.[6] | [6] |
| Intravenous | 40 mg/kg on days 1, 4, 8, 11, 15, and 18 | Not specified | Tumors shrank and showed complete regression even after treatment stopped.[6] | [6] |
Table 2: Toxicological Findings of this compound Administration in Mice
| Administration Route | Formulation | Key Toxicological Findings | Recovery | Citation |
| Intravenous | Liposomal | No detectable toxicity.[3][4] This formulation completely eliminated hematopoietic toxicity.[3][4] | N/A | [3][4] |
| Oral | Free compound | Low white blood cell counts (leukocytopenia).[3][4] | Recovered within two weeks.[3][4] | [3][4] |
| Intravenous | Free compound | Hematopoietic adverse reactions (leukocytopenia associated with thrombocytosis).[1][2] | Spontaneous recovery from leukocytopenia.[2] | [1][2] |
Experimental Protocols
Animal Model
-
Species: Nude mice (e.g., BALB/c-nu/nu).[2]
-
Cell Line for Xenograft: LU-99 (human lung cancer cell line).[3][4]
-
Tumor Implantation: Subcutaneous injection of LU-99 cells into the flank of the mice.
-
Tumor Growth: Tumors were allowed to grow to a specific volume (e.g., 150 mm³) before the start of treatment.[3][4]
Drug Formulation and Administration
-
Oral Administration:
-
Intravenous Administration:
Efficacy Assessment
-
Tumor Measurement: Tumor size was measured regularly (e.g., twice a week) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: The primary endpoint was tumor regression. Complete regression is defined as the disappearance of the tumor.
Toxicity Assessment
-
Hematological Analysis: Blood samples were collected to perform complete blood counts (CBC) to monitor for hematopoietic toxicity, such as leukocytopenia.[3][4]
-
Clinical Observation: Mice were monitored for any signs of toxicity, including changes in weight, behavior, and overall health.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
- 1. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for OTS964 Treatment in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS964 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers and is associated with poor prognosis.[3] Inhibition of TOPK by this compound has been shown to induce cytokinesis failure, leading to subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy.[2][4] These application notes provide detailed protocols for assessing apoptosis in cancer cell lines treated with this compound, utilizing common apoptosis assays: Annexin V/PI staining, caspase activity assays, and TUNEL assays.
Mechanism of Action: this compound-Induced Apoptosis
This compound primarily functions by inhibiting the kinase activity of TOPK. TOPK plays a crucial role in the G2/M phase of the cell cycle, particularly in cytokinesis. Inhibition of TOPK leads to defects in the final stage of cell division, resulting in multinucleated cells that subsequently undergo apoptosis.[2][3] This process is often accompanied by the activation of downstream apoptotic signaling pathways.
Caption: this compound inhibits TOPK, leading to cytokinesis defects and apoptosis.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of TOPK-positive cancer cell lines after 72 hours of treatment. This data can be used as a reference for selecting appropriate concentrations for apoptosis assays.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 31 | [2] |
| LU-99 | Lung Cancer | 7.6 | [2] |
| T47D | Breast Cancer | 72 | [2] |
| MDA-MB-231 | Breast Cancer | 73 | [2] |
| HCT-116 | Colon Cancer | 33 | [2] |
| HepG2 | Liver Cancer | 19 | [2] |
| MIAPaca-2 | Pancreatic Cancer | 30 | [2] |
| Daudi | Burkitt's Lymphoma | 25 | [2] |
| UM-UC-3 | Bladder Cancer | 32 | [2] |
| 22Rv1 | Prostate Cancer | 50 | [2] |
Experimental Protocols
General Considerations for this compound Treatment
-
Solubilization: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, further dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment Duration: The optimal treatment duration for inducing apoptosis with this compound can vary depending on the cell line and the specific assay. Based on available data, treatment times ranging from 24 to 72 hours are commonly used.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for your specific cell line and experimental conditions.
Protocol 1: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and collect the cell pellet.
-
Adherent cells: Collect the culture medium (which may contain apoptotic floating cells), wash the attached cells with PBS, and then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium, and centrifuge to obtain a cell pellet.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase Activity Assay (Caspase-3/7)
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.
Workflow:
Caption: Workflow for a caspase activity assay.
Materials:
-
Caspase-3/7 Glo® Assay kit (or equivalent)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a suitable density.
-
This compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired time.
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add the caspase assay reagent directly to the wells containing the cells. This reagent typically contains a luminogenic or fluorogenic caspase-3/7 substrate and a cell lysis buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7 in the sample.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow:
Caption: Workflow for the TUNEL assay.
Materials:
-
TUNEL assay kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a culture dish.
-
This compound Treatment: Treat the cells with this compound and a vehicle control.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells again and then incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Visualization: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Signaling Pathway of TOPK Inhibition-Induced Apoptosis
Inhibition of TOPK by this compound disrupts downstream signaling pathways that are critical for cell survival and proliferation. While the precise and complete downstream cascade is an area of active research, it is known that TOPK can influence the MAPK/ERK and PI3K/Akt pathways, and its inhibition can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.
References
- 1. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TOPK Phosphorylation Following OTS964 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers.[1][2][3] Its dysregulation is implicated in promoting tumor growth and progression by enabling cancer cells to bypass cell death signaling and regulatory checkpoints.[1] This makes TOPK an attractive target for cancer-specific therapeutic strategies. OTS964 is a potent and selective small molecule inhibitor of TOPK with a reported IC50 of 28 nM in cell-free assays.[4][5][6][7] Mechanistically, this compound has been shown to induce cytokinesis defects in cancer cells, leading to subsequent apoptosis.[8][9] A key indicator of TOPK activation is its autophosphorylation. Treatment with this compound has been demonstrated to decrease the autophosphorylation of TOPK at Threonine 9.[6]
These application notes provide a detailed protocol for the analysis of TOPK phosphorylation status in cancer cell lines following treatment with this compound, utilizing the Western blot technique.
Data Presentation
The following table summarizes the inhibitory effects of this compound on the growth of various TOPK-positive cancer cell lines, demonstrating its potency across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| MIAPaca-2 | Pancreatic Cancer | 30 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
Data compiled from multiple sources.[4][6]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate TOPK-positive cancer cells (e.g., A549, HCT-116, or T47D) in appropriate culture dishes at a density that will allow for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Drug Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess the temporal effects of this compound on TOPK phosphorylation.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each dish. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.[10]
-
Cell Scraping and Collection: Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blot Analysis
-
Sample Preparation: To an aliquot of each protein lysate, add an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over non-fat milk as milk contains phosphoproteins that can increase background.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TOPK (e.g., anti-p-TOPK (Thr9)) diluted in blocking buffer overnight at 4°C with gentle agitation. In a separate blot, use an antibody against total TOPK as a loading control. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the p-TOPK band to the total TOPK band and/or the housekeeping protein to determine the relative change in TOPK phosphorylation after this compound treatment.
Mandatory Visualizations
Caption: TOPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of TOPK phosphorylation.
References
- 1. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 9. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Mitigating leukocytopenia and thrombocytosis with liposomal OTS964
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal OTS964. Our goal is to help you mitigate potential side effects like leukocytopenia and thrombocytosis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in various human cancers, including lung and breast cancer, but is rarely found in normal adult tissues.[3][4][5] The primary mechanism of action for this compound involves the inhibition of TOPK, which plays a crucial role in mitosis. This inhibition leads to defects in cytokinesis, the final stage of cell division, which in turn induces apoptosis (programmed cell death) in cancer cells.[1][2][4] Additionally, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[1][6][7][8]
Q2: What are the known hematological side effects of the free form of this compound?
When administered in its free form, this compound has been observed to cause hematopoietic adverse reactions.[1] These toxicities include leukocytopenia (a decrease in the number of white blood cells) and anemia.[5][9][10] Paradoxically, it has also been associated with thrombocytosis (an increase in the number of platelets).[1][5] These side effects can necessitate dose reductions or treatment delays in a clinical setting.[11]
Q3: How does the liposomal formulation of this compound help mitigate these side effects?
Encapsulating this compound into a liposomal formulation has been shown to effectively eliminate the hematopoietic toxicity observed with the free drug.[1][2][5] Liposomal delivery systems can alter the pharmacokinetic profile of the drug, leading to more targeted delivery to tumor tissues and reduced exposure to healthy tissues, such as the bone marrow where blood cells are produced.[12][13][14] Studies in mouse models have demonstrated that the liposomal formulation of this compound leads to complete tumor regression without any detectable adverse reactions.[1][2][5]
Q4: What should I do if I still observe leukocytopenia or thrombocytosis with the liposomal formulation?
While the liposomal formulation is designed to minimize these side effects, unexpected hematological changes should be investigated.
-
Verify Formulation Integrity: Ensure the liposomal formulation is stable and has not released a significant amount of free drug. Assays are available to distinguish between free and liposomal this compound.[15]
-
Review Dosing and Administration: Confirm that the correct dosage and administration schedule are being followed.
-
Monitor Animal Health: Closely monitor the overall health of the experimental animals for other signs of toxicity.
-
Consider Off-Target Effects: While liposomes reduce systemic exposure, high local concentrations in certain tissues could still lead to off-target effects.
Q5: Are there any known off-target effects of this compound that could contribute to these hematological changes?
Yes, besides its primary target TOPK, this compound is also a potent inhibitor of CDK11.[1][6][7][8] Cyclin-dependent kinases are known to play critical roles in cell cycle regulation, which could potentially impact hematopoietic stem cell proliferation and differentiation. It has also been noted that this compound can enhance the differentiation of hematopoietic stem cells into megakaryocytes, which are the precursors to platelets, potentially explaining the observed thrombocytosis with the free form.[3]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of leukocytopenia observed in my in vivo model.
-
Possible Cause 1: Compromised Liposome Integrity.
-
Troubleshooting Step: Analyze the liposomal formulation for stability and drug release. A higher-than-expected concentration of free this compound could lead to systemic toxicity.
-
Recommendation: Use a validated assay to quantify free versus encapsulated this compound before administration.[15] Prepare fresh batches of liposomal this compound if stability is a concern.
-
-
Possible Cause 2: Incorrect Dosing.
-
Troubleshooting Step: Double-check all calculations for dosage based on animal weight.
-
Recommendation: Start with a lower dose and titrate up to the desired therapeutic level while monitoring for toxicity.
-
-
Possible Cause 3: Model-Specific Sensitivity.
-
Troubleshooting Step: The specific animal strain or tumor model may have a heightened sensitivity to this compound.
-
Recommendation: Review the literature for data on your specific model. If none is available, a pilot dose-escalation study is recommended to establish the maximum tolerated dose.
-
Problem 2: Persistent thrombocytosis despite using the liposomal formulation.
-
Possible Cause 1: Off-Target Effect on Megakaryopoiesis.
-
Troubleshooting Step: Even with liposomal delivery, some drug may reach the bone marrow and influence megakaryocyte differentiation.[3]
-
Recommendation: Monitor platelet counts regularly throughout the experiment. If thrombocytosis is severe, consider adjusting the dose or treatment schedule. For clinical relevance, management strategies for thrombocytosis could include the use of thrombopoietin receptor agonists.[16]
-
-
Possible Cause 2: Inflammatory Response.
-
Troubleshooting Step: The tumor itself or an immune response to the liposomes could be causing a systemic inflammatory reaction, which can lead to reactive thrombocytosis.
-
Recommendation: Measure inflammatory markers (e.g., cytokines) in plasma samples to assess for a systemic inflammatory response.
-
Problem 3: Inconsistent tumor regression in xenograft models.
-
Possible Cause 1: Drug Resistance.
-
Troubleshooting Step: The cancer cells in your model may be overexpressing drug efflux pumps like ABCG2, which can reduce the intracellular concentration of this compound.[9]
-
Recommendation: Perform qPCR or Western blot analysis on tumor samples to check for the expression of ABCG2. Co-administration with an ABCG2 inhibitor could be explored.[9]
-
-
Possible Cause 2: Sub-optimal Liposome Formulation.
-
Troubleshooting Step: The size, charge, and lipid composition of the liposomes can all affect their circulation time and tumor accumulation.
-
Recommendation: Characterize your liposomal formulation thoroughly (e.g., particle size, zeta potential, encapsulation efficiency). Consider testing different liposomal compositions to optimize tumor delivery.
-
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound vs. Liposomal this compound in a Murine Lung Cancer (LU-99) Xenograft Model
| Treatment Group | Administration Route | Dosage | Tumor Regression | Leukocytopenia | Recovery from Leukocytopenia |
| Free this compound | Oral | 100 mg/kg/day for 2 weeks | Complete regression in 6/6 mice | Observed in all mice | Within 2 weeks post-treatment |
| Liposomal this compound | Intravenous | Twice a week for 3 weeks | Complete regression in 5/6 mice | No detectable toxicity | Not Applicable |
Data compiled from studies in mice with highly aggressive human lung tumors.[5][17]
Table 2: IC50 Values of this compound in Various TOPK-Positive Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6 |
| HepG2 | Liver Cancer | 19 |
| Daudi | Burkitt's Lymphoma | 25 |
| A549 | Lung Cancer | 31 |
| UM-UC-3 | Bladder Cancer | 32 |
| HCT-116 | Colon Cancer | 33 |
| MKN1 | Stomach Cancer | 38 |
| MKN45 | Stomach Cancer | 39 |
| 22Rv1 | Prostate Cancer | 50 |
| DU4475 | Breast Cancer | 53 |
| T47D | Breast Cancer | 72 |
| MDA-MB-231 | Breast Cancer | 73 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1]
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This is a generalized protocol based on common liposome preparation techniques. The exact composition for the this compound formulation may be proprietary.
-
Lipid Film Hydration:
-
Dissolve a mixture of phospholipids (e.g., dipalmitoylphosphatidylcholine) and cholesterol in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film on the inside of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer containing this compound by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To create small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent.
-
Assess the stability of the formulation over time at various storage conditions.
-
Protocol 2: In Vivo Murine Xenograft Model for Efficacy and Toxicity Assessment
-
Cell Culture and Implantation:
-
Culture a human cancer cell line known to be sensitive to this compound (e.g., LU-99 lung cancer cells).
-
Implant a suspension of these cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 150 mm³).[5]
-
Randomize the mice into treatment groups (e.g., vehicle control, free this compound, liposomal this compound).
-
-
Drug Administration:
-
Administer the respective treatments according to the planned schedule (e.g., intravenous injections twice a week for three weeks for liposomal this compound).[5]
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Collect blood samples periodically via a suitable method (e.g., tail vein) for complete blood counts (CBCs) to assess for leukocytopenia and thrombocytosis.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare tumor growth inhibition and hematological parameters between the different treatment groups.
-
Visualizations
Caption: this compound inhibits TOPK, leading to cytokinesis failure and apoptosis.
Caption: Workflow for monitoring hematological toxicity in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low blood cell counts: Side effects of cancer treatment - Mayo Clinic [mayoclinic.org]
- 12. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accedi all'area protetta [iris.univr.it]
- 14. Tyrosine kinase inhibitor prodrug-loaded liposomes for controlled release at tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges and Advances in Managing Thrombocytopenic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
OTS964 solubility issues and how to improve them in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of OTS964 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with very limited solubility in aqueous solutions.[1][2] Its solubility is highly dependent on the solvent and the specific salt form of the compound. The hydrochloride salt of this compound shows slightly improved solubility in water compared to the free base.[3][4] A summary of reported solubility data is presented in Table 1.
Q2: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer or cell culture medium. What can I do to prevent this?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Increase the DMSO Concentration: While not always feasible depending on your experimental system's tolerance, a slightly higher final percentage of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm Solutions: Pre-warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can help prevent precipitation that can occur at lower temperatures.[5]
-
Use a Step-wise Dilution: Instead of directly diluting your concentrated DMSO stock into the final aqueous solution, perform an intermediate dilution in a solvent mixture with a higher organic content, and then add this to your final aqueous medium.[5]
-
Utilize Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates that may have formed.[5]
Q3: Are there any alternative solvents to DMSO for making a stock solution?
A3: While DMSO is the most common and effective solvent for this compound, for certain applications where DMSO is not suitable, other organic solvents could be considered, although they may offer lower solubility. However, for most in vitro applications, starting with a concentrated DMSO stock is the standard and recommended practice.[1][3]
Q4: For my in vivo studies, what formulation strategies can I use to administer this compound?
A4: Due to its poor aqueous solubility, direct injection of this compound in a simple aqueous buffer is not feasible. Successful in vivo administration has been achieved using specific formulations:
-
Liposomal Formulation: Encapsulating this compound in liposomes is a highly effective strategy that not only solves solubility issues but has also been shown to reduce hematopoietic toxicity.[1][6][7] This formulation is considered a lead candidate for clinical development.[6]
-
Suspension for Oral Administration: A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na).[2]
-
Co-solvent Formulation for Injection: A mixture of DMSO, PEG300, and Tween 80 in saline or PBS can be used to solubilize this compound for intravenous administration.[1][5]
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Form | Concentration | Molar Equivalent | Notes | Reference(s) |
| DMSO | Free Base | 22 - 30 mg/mL | 51.28 - 69.93 mM | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [1][2] |
| DMSO | HCl Salt | ≥ 83.33 mg/mL | 194.26 mM | Hygroscopic nature of DMSO can impact solubility; use newly opened solvent. | [3] |
| Water | Free Base | Insoluble | - | [1][2] | |
| Water | HCl Salt | 2 mg/mL | 4.66 mM | Requires sonication and heating to 60°C to achieve this solubility. | [3] |
| Ethanol | Free Base | Insoluble | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock, dissolve 4.29 mg of this compound (free base, MW: 428.97 g/mol ) in 1 mL of DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Pre-warm Aqueous Medium: Warm your cell culture medium or phosphate-buffered saline (PBS) to 37°C in a water bath.[5]
-
Perform Serial Dilutions:
-
Create an intermediate dilution of your 10 mM stock solution in DMSO if very low final concentrations are required.
-
To prepare your final working solution, add the this compound stock solution to the pre-warmed medium while vortexing gently. For example, to make a 10 µM working solution in 10 mL of medium with a final DMSO concentration of 0.1%, add 10 µL of a 10 mM stock solution.
-
-
Inspect for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If cloudiness or particles are observed, you may need to lower the final concentration or try the advanced solubilization techniques below.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium.
Protocol 2: Advanced Solubilization Using Co-solvents and Surfactants
For applications requiring higher concentrations of this compound in an aqueous solution, a co-solvent system can be employed. This is more common for in vivo formulations but can be adapted for specific in vitro needs.
-
Prepare Stock Solutions:
-
This compound in DMSO (e.g., 40 mg/mL).
-
Polyethylene glycol 300 (PEG300).
-
Tween 80 (Polysorbate 80).
-
Saline or PBS.
-
-
Formulation Procedure (Example for a 2 mg/mL final solution):
-
Final Checks: The final solution should be clear. This formulation results in a solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous buffer. Adjust the volumes proportionally for different desired final concentrations and volumes.
Visualizations
Signaling Pathway of this compound Action
This compound is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK).[1][4] TOPK is a mitotic kinase that, when overexpressed in cancer cells, plays a crucial role in promoting cell division (cytokinesis).[7] By inhibiting TOPK, this compound disrupts this process, leading to failed cytokinesis and subsequent cancer cell death (apoptosis).[1][7]
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Improving this compound Solubility
This workflow diagram illustrates a logical progression for troubleshooting and improving the solubility of this compound in aqueous solutions for experimental use.
Caption: Troubleshooting workflow for this compound solubility.
Logical Diagram for In Vivo Formulation Selection
This diagram presents the decision-making process for selecting an appropriate in vivo formulation for this compound based on the route of administration.
Caption: Decision tree for this compound in vivo formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
Optimizing OTS964 concentration to minimize off-target effects
< Technical Support Center: Optimizing OTS964 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of this compound to minimize off-target effects while maintaining on-target efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: this compound was initially identified as a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 28 nM.[1][2][3] It was believed to induce cancer cell death by causing defects in cytokinesis, the final stage of cell division, leading to apoptosis.[1][4] TOPK is highly expressed in various cancers and is associated with poor prognosis, making it an attractive therapeutic target.[5][6]
Q2: What are the known off-target effects of this compound?
A2: Subsequent research has revealed that this compound is also a potent inhibitor of cyclin-dependent kinase 11 (CDK11), with a binding affinity (Kd) of 40 nM.[1][2][3] In fact, some studies suggest that the primary mechanism of action for this compound's anti-cancer effects is through CDK11 inhibition, as the efficacy of the drug was not affected by the loss of its putative target, TOPK.[7][8][9] At a concentration of 1 µM, this compound showed inhibitory activity against other kinases such as TYK2 (IC50 = 207 nM), PRK1 (IC50 = 508 nM), and CDK9 (IC50 = 538 nM).[10] It has also been shown to have some suppressive effects on Src family kinases.[1]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A starting concentration of 10 nM for 48 hours has been shown to suppress cancer cell proliferation and increase cell death in vitro.[2][3] However, the optimal concentration is highly cell-line dependent. For example, the IC50 values for growth inhibition in TOPK-positive cell lines range from 7.6 nM to 73 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the potential reasons for observing minimal on-target effects at concentrations that are causing toxicity?
A4: This could be due to several factors:
-
Off-target toxicity: The observed toxicity may be a result of inhibiting other kinases, such as CDK11, rather than the intended target, TOPK.[7][8]
-
Drug efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, such as ABCG2, which can pump this compound out of the cell, reducing its intracellular concentration and thus its on-target efficacy.[11][12]
-
Cell line specific sensitivity: Different cell lines can have varying levels of dependence on the target kinase and different expression levels of off-target proteins.
Q5: How can I confirm that the observed effects in my experiment are due to on-target inhibition of TOPK?
A5: To confirm on-target activity, you can perform a western blot to analyze the phosphorylation status of downstream targets of TOPK. For instance, this compound has been shown to decrease the autophosphorylation of TOPK at Thr9 and the phosphorylation of histone H3 at Ser10.[6] Additionally, you could use a rescue experiment by overexpressing a drug-resistant mutant of TOPK to see if it reverses the effects of this compound.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a more granular dose-response curve starting from a lower concentration range (e.g., 0.1 nM to 100 nM). |
| Off-target effects | Profile the expression of known off-targets like CDK11 in your cell line. Consider using a more selective inhibitor if available, or use genetic approaches (e.g., siRNA, CRISPR) to validate that the phenotype is TOPK-dependent. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).[1] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Drug stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Assay variability | Ensure consistent cell seeding density and incubation times. Include appropriate positive and negative controls in every experiment. |
Issue 3: Little to no effect on the target pathway, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Drug efflux | Test for the expression of ABC transporters like ABCG2.[11] If present, consider co-treatment with an ABC transporter inhibitor. |
| Incorrect target engagement | Confirm target engagement using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation of a direct downstream substrate of TOPK. |
| Inactive compound | Verify the purity and activity of your this compound compound from the supplier. |
Data Summary Tables
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LU-99 | Lung Cancer | 7.6[1] |
| HepG2 | Liver Cancer | 19[2] |
| Daudi | Burkitt's Lymphoma | 25[1] |
| A549 | Lung Cancer | 31[1] |
| UM-UC-3 | Bladder Cancer | 32[1] |
| HCT-116 | Colon Cancer | 33[1] |
| MKN1 | Stomach Cancer | 38[1] |
| MKN45 | Stomach Cancer | 39[1] |
| 22Rv1 | Prostate Cancer | 50[1] |
| DU4475 | Breast Cancer | 53[1] |
| T47D | Breast Cancer | 72[1] |
| MDA-MB-231 | Breast Cancer | 73[1] |
| HT29 | Colon Cancer (TOPK-negative) | 290[1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 / Kd |
| CDK11B | 40 nM (Kd)[1][2][3] |
| TYK2 | 207 nM (IC50)[10] |
| TOPK | 353 nM (IC50)[10] |
| PRK1 | 508 nM (IC50)[10] |
| CDK9 | 538 nM (IC50)[10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Assessing On-Target Activity by Western Blotting for Phospho-TOPK
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-TOPK (e.g., Thr9) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in phospho-TOPK levels.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
Troubleshooting inconsistent results in OTS964 experiments
Welcome to the technical support center for OTS964 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially identified as a potent and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), with an IC50 of 28 nM.[1][2][3] It was reported to induce defects in cytokinesis, leading to apoptosis in cancer cells.[4][5] However, subsequent research using CRISPR/Cas9-based genetic target deconvolution has demonstrated that the primary anticancer activity of this compound is mediated through the inhibition of cyclin-dependent kinase 11 (CDK11).[6][7][8] This off-target effect is crucial to consider when designing experiments and interpreting results.
Q2: We are observing significant variability in the IC50 values of this compound across different cancer cell lines. What could be the cause?
A2: Inconsistent IC50 values can be attributed to several factors:
-
Target Expression Levels: While initially linked to TOPK, the primary target is now understood to be CDK11.[6][7] The expression level of CDK11 in your cell lines could be a major determinant of sensitivity.
-
Drug Efflux Pumps: Overexpression of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter has been shown to confer resistance to this compound.[9][10] Cell lines with high ABCG2 expression may exhibit significantly higher IC50 values.
-
Cell Line Doubling Time: The anti-proliferative effects of this compound are linked to cell cycle progression.[6] Differences in the doubling time of your cell lines can influence the outcome of viability assays, especially with fixed incubation times.
-
Assay-Specific Parameters: Variations in cell seeding density, assay duration (e.g., 48 vs. 72 hours), and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to variability.
Q3: Our in vivo experiments with this compound are showing unexpected toxicity and inconsistent tumor regression. What should we consider?
A3: In vivo studies with this compound can be complex. Here are key troubleshooting points:
-
Hematopoietic Toxicity: Administration of the free form of this compound has been associated with hematopoietic adverse effects, including leukocytopenia and thrombocytosis.[2][4] This toxicity can impact the health of the animals and confound tumor growth measurements.
-
Formulation: A liposomal formulation of this compound has been developed to mitigate the hematopoietic toxicity observed with the free compound.[2][4][11] Using a liposomal delivery system can lead to more consistent and less toxic outcomes.[12]
-
Dosing Schedule and Route of Administration: Both intravenous and oral administration have been shown to be effective, but the pharmacokinetic and toxicity profiles will differ.[1][11] Ensure your dosing regimen is based on established protocols and is appropriate for your animal model.
-
Tumor Model: The sensitivity of the xenografted or syngeneic tumor model to this compound (likely dependent on CDK11 expression) will be a critical factor for efficacy.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Standardize cell counting and seeding procedures. | Use an automated cell counter. Perform a preliminary experiment to determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase throughout the assay. |
| Drug Stability/Activity | Prepare fresh stock solutions of this compound and use them for a limited time. | This compound should be stored as recommended by the manufacturer. Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. |
| Variable Incubation Times | Strictly adhere to a consistent incubation time for all plates and experiments. | Use a timer and process plates in the same order they were treated. Consider the cell line's doubling time when choosing the assay duration. |
| Drug Efflux | Test for the expression of ABCG2 in your cell lines. | If ABCG2 is highly expressed, consider co-treatment with an ABCG2 inhibitor to see if it sensitizes the cells to this compound.[9] |
Issue 2: Lack of Correlation Between TOPK Expression and this compound Sensitivity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Primary Target is CDK11, not TOPK | Shift focus from TOPK to CDK11 as the primary target.[6][7][8] | Measure the expression of CDK11 in your panel of cell lines and correlate it with this compound sensitivity. Use CDK11 knockout or knockdown models as controls to validate the on-target effect. |
| Downstream Readouts are TOPK-centric | Re-evaluate your experimental readouts to be more relevant to CDK11 inhibition. | Since CDK11 is involved in mitosis, assays measuring cell cycle arrest (e.g., G2/M arrest) and mitotic defects would be more appropriate than solely focusing on TOPK-specific signaling.[6] |
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| LU-99 | Lung Cancer | 7.6 | TOPK-positive |
| HepG2 | Liver Cancer | 19 | TOPK-positive |
| Daudi | Burkitt's Lymphoma | 25 | TOPK-positive |
| A549 | Lung Cancer | 31 | TOPK-positive |
| UM-UC-3 | Bladder Cancer | 32 | TOPK-positive |
| HCT-116 | Colon Cancer | 33 | TOPK-positive |
| MKN1 | Stomach Cancer | 38 | TOPK-positive |
| MKN45 | Stomach Cancer | 39 | TOPK-positive |
| 22Rv1 | Prostate Cancer | 50 | TOPK-positive |
| DU4475 | Breast Cancer | 53 | TOPK-positive |
| T47D | Breast Cancer | 72 | TOPK-positive |
| MDA-MB-231 | Breast Cancer | 73 | TOPK-positive |
| HT29 | Colon Cancer | 290 | TOPK-negative |
Data compiled from multiple sources.[2][13]
In Vivo Dosing Regimens for this compound
| Administration Route | Dosage | Schedule | Model | Observed Outcome |
| Intravenous | 40 mg/kg | Days 1, 4, 8, 11, 15, 18 | LU-99 Xenograft | Complete tumor regression.[1] |
| Oral | 50 or 100 mg/kg/day | For 2 weeks | Not specified | Complete tumor regression.[1] |
| Oral | 100 mg/kg/day | For 2 weeks | LU-99 Xenograft | Complete tumor regression.[11] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., CDK11, ABCG2, or a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Evolution of this compound's perceived mechanism of action.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: The role of the ABCG2 efflux pump in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 11. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 12. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Enhancing the Oral Bioavailability of OTS964
Welcome to the technical support center for OTS964. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral delivery of this compound, a potent TOPK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PBK (PDZ-binding kinase).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers and is involved in mitosis.[1][2][4] By inhibiting TOPK, this compound disrupts cytokinesis, leading to apoptosis (programmed cell death) in cancer cells.[1][4][5] this compound is also a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[5][6][7]
Q2: What are the main challenges associated with the oral administration of this compound?
While this compound is orally active, its administration as a free compound can lead to hematopoietic toxicity, specifically leukocytopenia (a decrease in white blood cells) and thrombocytosis (an increase in platelets).[4][5] Although this toxicity has been reported as transient, it is a significant concern for clinical development.[2][5] Additionally, the effectiveness of this compound can be limited by the ATP-binding cassette subfamily G member 2 (ABCG2) drug transporter, which can cause multidrug resistance.[8][9][10]
Q3: What are the primary strategies to improve the oral bioavailability and reduce the toxicity of this compound?
The leading strategy to mitigate the hematopoietic toxicity of this compound is its encapsulation in liposomes.[4][11][12][13] This liposomal formulation has been shown to effectively deliver the drug to tumors and cause complete tumor regression in preclinical models without the associated adverse hematopoietic effects.[4][12][13] Other general strategies for improving oral bioavailability of poorly soluble drugs that could be applicable to this compound include the use of permeation enhancers, lipid and surfactant-based formulations, and particle size reduction techniques like micronization or nanocrystal formation.[14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low oral bioavailability in animal models | Poor solubility and/or permeability of the this compound formulation. Efflux by transporters like ABCG2 in the gastrointestinal tract.[8] | 1. Formulation Improvement: Develop a liposomal formulation of this compound.[4][11] 2. Co-administration with Inhibitors: Consider co-administration with an ABCG2 inhibitor to increase intestinal absorption.[8] 3. Particle Size Reduction: Investigate micronization or nano-milling of the this compound powder to increase surface area and dissolution rate.[17] |
| Hematopoietic toxicity observed after oral administration | Systemic exposure to the free form of this compound.[4][5] | 1. Liposomal Encapsulation: Utilize a liposomal delivery system to shield normal hematopoietic cells from the drug.[4][12][13] 2. Dose Optimization: Carefully titrate the oral dose to find a therapeutic window that minimizes toxicity while maintaining efficacy. |
| Inconsistent results between experiments | Variability in the preparation of the oral formulation. Instability of the formulation. Inter-animal variability in absorption. | 1. Standardize Protocol: Adhere strictly to a standardized and validated protocol for formulation preparation. 2. Stability Testing: Conduct stability studies on the formulation under relevant storage and experimental conditions. 3. Increase Sample Size: Use a sufficient number of animals in each experimental group to account for biological variability. |
| Tumor resistance to this compound treatment | Overexpression of the ABCG2 transporter in tumor cells, leading to drug efflux.[8] | 1. Verify ABCG2 Expression: Assess the expression levels of ABCG2 in the tumor model being used. 2. Combination Therapy: Explore the combination of this compound with an ABCG2 inhibitor.[8] |
Experimental Protocols
Preparation of Liposomal this compound (Conceptual Protocol)
This protocol is a conceptual guide based on common liposome preparation techniques. Specific lipid compositions and ratios would need to be optimized for this compound.
-
Lipid Film Hydration:
-
Dissolve a mixture of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using HPLC.
-
Quantitative Data Summary
| Parameter | This compound (Free Drug) | Liposomal this compound | Reference |
| In Vivo Efficacy (LU-99 Lung Cancer Xenograft) | Complete tumor regression at 100 mg/kg/day (oral) | Complete tumor regression at 40 mg/kg (intravenous) | [12][13] |
| Hematopoietic Toxicity | Transient leukocytopenia and thrombocytosis | No detectable toxicity | [4][5][12][13] |
| IC50 (TOPK inhibition) | 28 nM | Not Applicable | [5][6][7] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for enhancing this compound oral bioavailability.
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | this compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 13. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Preventing precipitation of OTS964 in cell culture media
Welcome to the technical support center for OTS964. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact your experimental results by reducing the effective concentration of the compound. The following guide provides a systematic approach to identifying and resolving this issue.
Visual Identification of Precipitation
The first step in troubleshooting is to correctly identify precipitation. Look for the following signs in your cell culture media after adding this compound:
-
Cloudiness or turbidity: The media appears hazy or milky.
-
Visible particles: Small, snowflake-like particles or a fine dust-like substance may be seen floating in the media or settled at the bottom of the culture vessel.
-
Color change: In some instances, a slight change in the media's color may accompany precipitation, although this is less common.
If you observe any of these signs, it is likely that this compound has precipitated.
Troubleshooting Decision Tree
This decision tree will guide you through the steps to resolve this compound precipitation.
Caption: Troubleshooting decision tree for this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is crucial to use fresh, high-quality DMSO to prepare your stock solution as moisture-absorbing DMSO can reduce solubility.[1]
Q2: How should I prepare my this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution of this compound in DMSO, for example, 10 mM.[2][3] To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath.[3] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in cell culture media or PBS?
A3: No, directly dissolving this compound in aqueous solutions like cell culture media or PBS is not recommended as it is poorly soluble and will likely precipitate.[2]
Preventing Precipitation in Cell Culture
Q4: I've prepared a stock solution in DMSO, but I'm still seeing precipitation when I add it to my media. What should I do?
A4: To prevent precipitation when diluting your DMSO stock solution into aqueous media, follow these critical steps:
-
Perform serial dilutions: Do not add the high-concentration stock solution directly to your media. Instead, perform an intermediate dilution of your stock in DMSO first. For example, dilute a 10 mM stock to 1 mM in DMSO.[2]
-
Pre-warm your solutions: Before the final dilution, pre-warm your cell culture media and the intermediate this compound solution to 37°C.[2] Adding a cold solution to warmer media can cause the compound to precipitate.
-
Add the inhibitor to the media with gentle mixing: Add the diluted this compound solution dropwise to the pre-warmed media while gently swirling the culture vessel.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5%, this can be cytotoxic to more sensitive or primary cells. It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q6: Does the concentration of serum in my cell culture media affect this compound solubility?
A6: While there is no definitive study on the direct effect of serum concentration on this compound precipitation, it has been noted that this compound's fluorescence increases in the presence of serum proteins, particularly albumin.[4] This interaction might influence its availability. If you suspect serum is contributing to precipitation, you could empirically test the effect of reducing the serum concentration.
Q7: Are there any alternative solvents to DMSO for this compound?
A7: Currently, DMSO is the most widely recommended and used solvent for this compound in in vitro studies. There is no readily available information on validated alternative solvents for this specific compound in cell culture applications.
Experimental Protocol: Preparing a 100 µM Working Solution of this compound
This protocol provides a step-by-step guide for preparing a 100 µM working solution of this compound in a final volume of 10 mL of cell culture media, with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Cell culture medium
-
37°C water bath or incubator
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound is approximately 428.55 g/mol ).
-
Dissolve the calculated amount of this compound in the appropriate volume of fresh DMSO.
-
If needed, warm the solution to 37°C and/or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare a 1 mM Intermediate Dilution in DMSO:
-
Take one aliquot of the 10 mM stock solution and allow it to thaw at room temperature.
-
In a sterile microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution to 90 µL of fresh DMSO to make a 1 mM intermediate solution.
-
Mix well by gentle vortexing or pipetting.
-
-
Prepare the Final 100 µM Working Solution:
-
Pre-warm your cell culture medium and the 1 mM intermediate this compound solution to 37°C.
-
In a sterile tube, add 100 µL of the 1 mM intermediate this compound solution to 9.9 mL of the pre-warmed cell culture medium.
-
Mix immediately by gentle inversion or swirling.
-
The final concentration of this compound will be 100 µM, and the final DMSO concentration will be 0.1%.
-
Experimental Workflow for this compound Application
Caption: Experimental workflow for preparing and using this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Procedure | Source |
| Solvent | High-quality, anhydrous DMSO | [1] |
| Stock Solution Concentration | 10 mM | [2][3] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C | General Lab Practice |
| Dilution Method | Serial dilution in DMSO before adding to aqueous media | [2] |
| Pre-treatment Temperature | Pre-warm media and this compound solutions to 37°C | [2] |
| Final DMSO Concentration | ≤ 0.1% (recommended), up to 0.5% (cell line dependent) | General Cell Culture Guidelines |
| If Precipitation Occurs | Use ultrasonic heating to attempt redissolution | [2] |
Signaling Pathway Overview: TOPK Inhibition by this compound
This compound is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZK1-binding kinase 1 (PBK). TOPK is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cytokinesis.
Caption: Simplified diagram of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TOPK Inhibitors: OTS964 vs. its Precursor OTS514
A definitive guide for researchers in oncology and drug development, this document provides a comprehensive comparison of the efficacy of the T-LAK cell-originated protein kinase (TOPK) inhibitor OTS964 and its precursor, OTS514. This guide synthesizes available preclinical data, offering insights into their mechanisms of action, in vitro and in vivo potency, and the experimental methodologies used for their evaluation.
Introduction: Targeting TOPK in Oncology
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers while showing minimal expression in normal adult tissues.[1][2] Its role in mitosis, particularly in cytokinesis, makes it an attractive target for cancer therapy.[1][2] Inhibition of TOPK leads to defects in cell division, ultimately resulting in apoptosis of cancer cells.[1][2] OTS514 and its dimethylated derivative, this compound, are two potent small molecule inhibitors of TOPK that have shown significant anti-tumor activity in preclinical studies.[1][2] This guide provides a detailed comparison of their efficacy.
Mechanism of Action and Signaling Pathway
Both this compound and OTS514 exert their anti-cancer effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts the final stages of cell division, leading to cytokinesis failure and subsequent programmed cell death (apoptosis).
Caption: TOPK Signaling Pathway and Inhibition by this compound/OTS514.
Comparative Efficacy: In Vitro Studies
A substantial body of in vitro evidence demonstrates the potent anti-proliferative effects of both this compound and OTS514 across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies.
| Cell Line | Cancer Type | This compound IC50 (nM) | OTS514 IC50 (nM) | Reference |
| A549 | Lung Cancer | 31 | - | [3] |
| LU-99 | Lung Cancer | 7.6 | - | [3] |
| HCT-116 | Colon Cancer | 33 | - | [3] |
| T47D | Breast Cancer | 72 | - | [3] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 14 - 110 | 3.0 - 46 | [4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | Induces apoptosis at nM concentrations | [5] |
| TOPK (cell-free assay) | - | 28 | 2.6 | [3] |
Note: A direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. The table presents data from the available search results.
The data suggests that while both compounds are highly potent, OTS514 may exhibit greater potency in certain cancer types, such as ovarian cancer, and in cell-free kinase assays.
Comparative Efficacy: In Vivo Studies
This compound:
-
Lung Cancer (LU-99 Xenograft): Oral administration of this compound at 100 mg/kg for 5 days a week resulted in a 48%-81% reduction in tumor size compared to the control group.[1][5] In some cases, complete tumor regression was observed.[2]
-
Hematopoietic Toxicity: Administration of the free form of this compound has been associated with hematopoietic side effects, including leukocytopenia and thrombocytosis. However, a liposomal formulation of this compound was shown to mitigate this toxicity while retaining efficacy.[2][5]
OTS514:
-
Multiple Myeloma (KMS-11 Xenograft): Intraperitoneal injection of OTS514 at 10 mg/kg significantly suppressed tumor growth compared to the vehicle-treated group, without significant body weight loss.
-
PET Imaging Studies: In a study involving a radiolabeled derivative of this compound, unlabeled OTS514 was used as a blocking agent, demonstrating its ability to engage the TOPK target in vivo.[6]
While both compounds show promise in vivo, the development of this compound, particularly its oral availability and the potential for liposomal delivery to reduce toxicity, appears to be a key advantage.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Cell Viability (MTT) Assay
This assay is used to assess the dose-dependent effect of the inhibitors on cancer cell proliferation.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or OTS514. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound or OTS514 is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Both this compound and its precursor OTS514 are highly potent inhibitors of TOPK with significant anti-cancer activity demonstrated in preclinical models. In vitro data suggests that OTS514 may have a lower IC50 in some contexts. However, this compound, as a dimethylated derivative, offers the advantage of oral bioavailability.[1] Furthermore, the development of a liposomal formulation for this compound addresses the hematopoietic toxicity observed with the free compound, enhancing its therapeutic potential.[2][5] While direct comparative in vivo efficacy studies are limited, the available data positions this compound as a promising clinical candidate for the treatment of various cancers. Further research, including head-to-head in vivo comparisons and clinical trials, will be crucial to fully elucidate the comparative efficacy and therapeutic utility of these two TOPK inhibitors.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to TOPK Inhibitors: OTS964, OTS514, and HI-TOPK-032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three preclinical TOPK (T-LAK cell-originated protein kinase) inhibitors: OTS964, its precursor OTS514, and HI-TOPK-032. As of late 2025, none of these inhibitors have progressed to clinical trials. Therefore, this comparison is based on available preclinical data from in vitro and in vivo studies.
Executive Summary
T-LAK cell-originated protein kinase (TOPK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1] Its limited expression in normal adult tissues makes it an attractive target for cancer therapy.[1] this compound, OTS514, and HI-TOPK-032 are small molecule inhibitors that target the kinase activity of TOPK, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] Preclinical studies have demonstrated the potential of these inhibitors in suppressing tumor growth in various cancer models. This guide aims to consolidate the existing preclinical data to facilitate a comparative understanding of their performance.
Data Presentation
In Vitro Potency
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| This compound | LU-99 (Lung) | 7.6[5] |
| A549 (Lung) | 31[5] | |
| HCT-116 (Colon) | 33[5] | |
| HepG2 (Liver) | 19[5] | |
| Daudi (Burkitt's Lymphoma) | 25[5] | |
| UM-UC-3 (Bladder) | 32[5] | |
| MIAPaca-2 (Pancreas) | 30[5] | |
| 22Rv1 (Prostate) | 50[5] | |
| DU4475 (Breast) | 53[5] | |
| MDA-MB-231 (Breast) | 73[5] | |
| T47D (Breast) | 72[5] | |
| OTS514 | Multiple Myeloma Cell Lines | Induces cell cycle arrest and apoptosis at nanomolar concentrations[6] |
| TOPK Kinase Activity | 2.6[3] | |
| HI-TOPK-032 | TOPK Kinase Activity | Strongly suppresses TOPK kinase activity[4] |
In Vivo Efficacy
The in vivo efficacy of these inhibitors has been evaluated in different xenograft models. A direct comparison is challenging due to the differing cancer types, cell lines, and methodologies used in these studies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings |
| This compound | Human Lung Cancer Xenograft (LU-99) | Oral: 100 mg/kg/day for 2 weeks[7] | Complete tumor regression in all six mice.[7] |
| Human Lung Cancer Xenograft (LU-99) | Intravenous (liposomal): 40 mg/kg, twice a week for 3 weeks[7][8] | Complete tumor disappearance in five of six mice with no detectable toxicity.[7] | |
| OTS514 | Multiple Myeloma Xenograft (H929) | Oral (as this compound): 100 mg/kg, 5 days per week[6][9] | 48%-81% reduction in tumor size compared to control.[6][9] |
| HI-TOPK-032 | Colon Cancer Xenograft (HCT-116) | Intraperitoneal: 1 or 10 mg/kg, 3 times a week for 25 days[10] | Over 60% inhibition of tumor growth compared to the vehicle-treated group.[10] |
Experimental Protocols
Xenograft Tumor Models (General Workflow)
The following provides a generalized protocol for the xenograft studies cited. Specific details for each study are provided where available.
-
Cell Culture: Human cancer cell lines (e.g., LU-99 lung cancer, H929 multiple myeloma, HCT-116 colon cancer) are cultured in appropriate media and conditions.[7][9][10]
-
Animal Models: Immunocompromised mice (e.g., nude mice, NSG mice) are used to prevent rejection of human tumor cells.[7][9][10]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1.5 x 10^6 HCT-116 cells) are suspended in serum-free medium and injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 150 mm³ for LU-99 model).[7] Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The TOPK inhibitors are administered via the specified route (oral, intravenous, or intraperitoneal) at the indicated doses and schedules.[7][9][10]
-
Monitoring: Mice are monitored for tumor growth, body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting to assess downstream signaling pathways.[10]
-
This compound in Lung Cancer Xenograft (LU-99):
-
OTS514 in Multiple Myeloma Xenograft (H929):
-
HI-TOPK-032 in Colon Cancer Xenograft (HCT-116):
Mandatory Visualization
TOPK Signaling Pathway
Caption: Simplified TOPK signaling pathway and points of intervention by inhibitors.
Experimental Workflow: Xenograft Model
References
- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Off-Target Kinase Inhibition Profile of OTS964
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibition profile of OTS964, a compound initially developed as a potent inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK). While this compound demonstrates high affinity for TOPK, subsequent research has revealed a significant and potent off-target activity against Cyclin-Dependent Kinase 11 (CDK11), which is now understood to be a primary mediator of its anti-cancer effects.[1][2] This guide summarizes the quantitative data on its kinase selectivity, outlines common experimental protocols for determining inhibition profiles, and visualizes key pathways and workflows.
Data Presentation: Kinase Inhibition Profile of this compound
This compound was originally identified as a selective TOPK inhibitor with an IC50 of 28 nM.[3][4][5] However, extensive kinome profiling has demonstrated that it is also a potent inhibitor of CDK11, binding to CDK11B with a dissociation constant (Kd) of 40 nM.[3][4][6] A kinome scan against 412 human kinases at a 1 µM concentration revealed that only 11 kinases exhibited more than 50% activity reduction.[7] The table below summarizes the inhibitory potency of this compound against its primary intended target and key identified off-targets.
| Target Kinase | Inhibition Value (IC50/Kd) | Notes |
| Primary Intended Target | ||
| TOPK | 28 nM (IC50)[3][4][5][6] | Originally identified as the primary target. Other studies report IC50 values in the 300-350 nM range.[8][9] |
| Primary Off-Target | ||
| CDK11 | 40 nM (Kd)[3][4][6] | Now considered a primary target responsible for the compound's efficacy in cancer cells.[1] |
| Other Significant Off-Targets | ||
| TYK2 | 207 nM (IC50)[7] | Non-receptor tyrosine kinase involved in cytokine signaling. |
| PRK1 | 508 nM (IC50)[7] | Serine/threonine kinase involved in prostate cancer cell growth. |
| CDK9 | 538 nM (IC50)[7] | Cyclin-dependent kinase involved in transcription elongation. |
Experimental Protocols
Determining the selectivity of a kinase inhibitor like this compound is crucial for understanding its biological effects and potential therapeutic applications. This is typically achieved through in vitro kinase assays.
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol: In Vitro Kinase Assay (e.g., Radiometric or Fluorescence-Based)
-
Reagents and Materials:
-
Purified, active kinase enzyme.
-
Specific peptide or protein substrate for the kinase.
-
ATP (for radiometric assays, [γ-³²P]ATP is used).
-
Kinase assay buffer (containing Mg²⁺ and other necessary co-factors).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or a specific antibody for fluorescence/luminescence-based assays).[10][11]
-
Microtiter plates (e.g., 96-well or 384-well).
-
-
Assay Procedure:
-
A reaction mixture is prepared in the wells of a microtiter plate containing the kinase, its substrate, and the assay buffer.
-
The inhibitor (this compound) is added to the wells in a series of dilutions. Control wells contain a vehicle (like DMSO) instead of the inhibitor.
-
The kinase reaction is initiated by adding ATP.[11]
-
The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.
-
The reaction is terminated, often by adding a stop solution like EDTA.
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified.
-
Radiometric Assay: The reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away, and the remaining radioactivity is measured using a scintillation counter.[10]
-
Fluorescence/Luminescence Assay: A detection reagent, such as a phosphorylation-specific antibody labeled with a fluorophore, is added. The signal is measured using a plate reader.[11][12]
-
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing kinase inhibitor selectivity and the signaling context of this compound's key targets.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Liposomal OTS964 Outperforms Free Form in Preclinical Cancer Models, Offering Enhanced Efficacy and a Superior Safety Profile
For Immediate Release
A comparative analysis of in vivo studies reveals that the liposomal formulation of OTS964, a potent TOPK inhibitor, demonstrates significantly greater anti-tumor efficacy and a markedly improved safety profile compared to its free, unencapsulated form. Researchers and drug development professionals will find that the liposomal delivery system not only achieves complete tumor regression in preclinical models of lung cancer but also completely abrogates the severe hematopoietic toxicity associated with the free drug.
This compound targets TOPK (T-LAK cell-originated protein kinase), a protein kinase overexpressed in various cancers and implicated in mitotic regulation. Inhibition of TOPK by this compound leads to defects in cytokinesis, the final stage of cell division, ultimately triggering apoptosis in cancer cells. While the free form of this compound has shown promise in inhibiting tumor growth, its clinical development has been hampered by dose-limiting toxicities, specifically leukocytopenia (a sharp decrease in white blood cells) and thrombocytosis (an abnormally high platelet count).[1][2]
The encapsulation of this compound within a liposomal carrier has emerged as a pivotal strategy to overcome these limitations. In vivo studies utilizing human lung cancer (LU-99) xenografts in mice have provided compelling evidence for the superiority of the liposomal formulation.
Superior Anti-Tumor Efficacy of Liposomal this compound
In a head-to-head comparison, intravenous administration of liposomal this compound resulted in the complete regression of established tumors in mouse models.[1][3][4] Treatment with the liposomal formulation not only halted tumor growth but also led to a sustained shrinkage of the tumor mass, with five out of six mice showing complete tumor disappearance within 29 days of the initial treatment.[3][4]
Conversely, while oral administration of free this compound also induced tumor regression, the therapeutic window was narrow due to its associated toxicities.[3][4]
| Efficacy Parameter | Liposomal this compound (Intravenous) | Free this compound (Oral) | Vehicle Control |
| Tumor Growth Inhibition | Complete and sustained tumor regression | Significant tumor regression | Uninhibited tumor growth |
| Complete Response Rate | 5 out of 6 mice (83%) | Data not available, but described as "complete regression" in all 6 mice tested at 100mg/kg | 0% |
| Time to Complete Response | 3 mice within 25 days, 2 mice within 29 days | Not specified | N/A |
Enhanced Safety and Tolerability with Liposomal Formulation
The most significant advantage of the liposomal formulation is the complete elimination of the hematopoietic adverse reactions observed with the free drug.[1][3][4] Mice treated with liposomal this compound showed no signs of toxicity, maintaining normal white blood cell and platelet counts throughout the study.[3][4]
In stark contrast, administration of free this compound led to a transient but significant decrease in white blood cells.[3][4] Although the counts recovered within two weeks after treatment cessation, such toxicity could pose a significant risk in a clinical setting.[3][4]
| Toxicity Parameter | Liposomal this compound (Intravenous) | Free this compound (Oral) |
| Hematopoietic Toxicity | No detectable toxicity | Leukocytopenia (low white blood cell count) |
| Other Adverse Events | None reported | None reported beyond hematopoietic effects |
Experimental Protocols
In Vivo Xenograft Model
The in vivo efficacy of liposomal versus free this compound was evaluated in a mouse xenograft model of human lung cancer.
-
Cell Line: LU-99 (human lung cancer cell line)
-
Animal Model: Immunocompromised mice
-
Tumor Implantation: Subcutaneous injection of LU-99 cells. Tumors were allowed to grow to a size of approximately 150 mm³.[3][4]
Dosing and Administration
-
Liposomal this compound: Administered intravenously twice a week for three weeks.[3][4]
-
Free this compound: Administered orally once daily for two weeks at a dose of 100 mg/kg.[3][4]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the in vivo comparison.
References
- 1. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal this compound, a TOPK inhibitor: a simple method to estimate this compound association with liposomes that relies on enhanced this compound fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
OTS964 and Cross-Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the mechanisms of resistance to novel anti-cancer agents is paramount for predicting clinical efficacy and designing effective combination therapies. This guide provides a comprehensive comparison of the cross-resistance profile of OTS964, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with other anti-cancer drugs, supported by experimental data.
This compound has demonstrated significant anti-tumor activity in preclinical models by inducing cytokinesis failure in cancer cells.[1][2] However, its clinical potential may be limited by the development of drug resistance. Emerging evidence points to the overexpression of ATP-binding cassette (ABC) transporters as a primary mechanism of resistance to this compound, leading to cross-resistance with other chemotherapeutic agents.
Mechanism of this compound Resistance and Cross-Resistance
Studies have identified two key ABC transporters responsible for this compound efflux and subsequent resistance:
-
ABCG2 (ATP-binding cassette sub-family G member 2): Overexpression of ABCG2, also known as breast cancer resistance protein (BCRP), has been shown to confer resistance to this compound.[3][4][5][6][7] this compound acts as a substrate for ABCG2, meaning the transporter actively pumps the drug out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.[3][4][5][6][7] Furthermore, this compound has been observed to upregulate the expression of ABCG2, potentially inducing resistance to itself and other ABCG2 substrate drugs.[3][4][5][6][7]
-
ABCB1 (ATP-binding cassette sub-family B member 1): Also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), ABCB1 is another major transporter implicated in this compound resistance.[8][9] Similar to ABCG2, overexpression of ABCB1 leads to decreased intracellular accumulation of this compound.[8][9] this compound can also induce the expression of ABCB1, leading to acquired resistance to other drugs transported by this protein.[8][9]
This shared mechanism of efflux by ABC transporters forms the basis of cross-resistance between this compound and other anti-cancer drugs that are also substrates for these transporters.
Quantitative Analysis of this compound Cross-Resistance
The following tables summarize the quantitative data from in vitro studies, demonstrating the impact of ABC transporter overexpression on the efficacy of this compound and other anti-cancer drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The resistance fold (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
Table 1: Effect of ABCG2 Overexpression on Drug Sensitivity [3]
| Cell Line Pair | Drug | IC50 (Parental) (nM) | IC50 (Resistant) (nM) | Resistance Fold (RF) |
| S1 / S1-M1-80 | This compound | 1.8 ± 0.2 | 7.5 ± 0.9 | 4.16 |
| NCI-H460 / NCI-H460/MX20 | This compound | 2.2 ± 0.3 | 8.0 ± 1.1 | 3.64 |
| S1 / S1-M1-80 | Mitoxantrone | 12.3 ± 1.5 | 240.7 ± 29.1 | 19.57 |
| S1 / S1-M1-80 | Topotecan | 25.6 ± 3.1 | >1000 | >39 |
| S1 / S1-M1-80 | SN-38 | 2.1 ± 0.3 | 189.4 ± 22.9 | 90.19 |
Table 2: Effect of ABCB1 Overexpression on Drug Sensitivity [8]
| Cell Line Pair | Drug | IC50 (Parental) (nM) | IC50 (Resistant) (nM) | Resistance Fold (RF) |
| KB-3-1 / KB-C2 | This compound | 3.2 ± 0.4 | 118.6 ± 15.4 | 37.06 |
| HEK293/pcDNA3.1 / HEK293/ABCB1 | This compound | 2.9 ± 0.3 | 98.7 ± 12.8 | 34.03 |
| KB-3-1 / KB-C2 | Paclitaxel | 1.9 ± 0.2 | 210.3 ± 27.3 | 110.68 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Figure 1. Mechanism of this compound action and resistance. This diagram illustrates how this compound inhibits TOPK to induce cancer cell death, and how ABCG2 and ABCB1 transporters mediate resistance through drug efflux.
Figure 2. Workflow for a typical MTT-based cell viability assay. This flowchart outlines the key steps involved in determining the IC50 values for anti-cancer drugs in different cell lines.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of drugs on cancer cells.[3]
-
Cell Seeding: Cancer cells (both parental and drug-resistant lines) are seeded into 96-well plates at a density of 5,000-8,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, mitoxantrone, paclitaxel).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Immunoblotting (Western Blot)
This technique is used to detect and quantify the expression levels of specific proteins, such as ABCG2 and ABCB1.[3][8]
-
Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-ABCG2, anti-ABCB1) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is stimulated by the transport of their substrates.[3][8]
-
Membrane Preparation: Crude membranes from cells overexpressing the ABC transporter of interest (e.g., ABCG2 or ABCB1) are prepared.
-
Assay Reaction: The ATPase activity is measured as the amount of inorganic phosphate (Pi) released from ATP. The reaction mixture contains the membranes, the test compound (this compound) at various concentrations, and is initiated by the addition of Mg-ATP.
-
Incubation: The reaction is carried out at 37°C for a defined period (e.g., 20 minutes).
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution.
-
Phosphate Detection: The amount of released Pi is determined colorimetrically by measuring the absorbance of a molybdate-malachite green-phosphate complex.
-
Data Analysis: The ATPase activity is calculated as the difference in Pi released in the presence and absence of the test compound. The results are typically expressed as nmol Pi/min/mg protein.
Conclusion and Future Directions
The cross-resistance of this compound with other anti-cancer drugs is primarily mediated by the overexpression of ABCG2 and ABCB1 transporters. This presents a significant challenge for the clinical development of this compound. However, this understanding also opens up opportunities for rational combination therapies. The co-administration of this compound with inhibitors of ABCG2 or ABCB1 could potentially overcome this resistance and enhance its therapeutic efficacy.[3][8][9] Further investigation into such combination strategies is warranted to fully realize the clinical potential of this promising TOPK inhibitor. Researchers should also consider screening for ABC transporter expression levels in patient tumors to identify those who are most likely to respond to this compound monotherapy versus those who may require a combination approach.
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]
- 6. doaj.org [doaj.org]
- 7. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PBK/TOPK inhibitor this compound resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of OTS964: A Potent Kinase Inhibitor Redefined
An Objective Comparison of OTS964's Potency and Selectivity for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a small molecule inhibitor that has garnered significant interest in the cancer research community. Initially identified and developed as a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), it demonstrated remarkable efficacy in preclinical cancer models, including inducing complete tumor regression in xenografts.[1][2][3] TOPK is a serine-threonine kinase frequently overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[1][3] However, recent independent validation studies utilizing advanced genetic techniques have compellingly redefined the primary target of this compound. Evidence now strongly suggests that the potent anti-proliferative effects of this compound are mediated through the inhibition of Cyclin-Dependent Kinase 11 (CDK11), challenging the initial understanding of its mechanism of action.
This guide provides an objective comparison of this compound's potency and selectivity, summarizing key experimental data from independent studies. It presents the evidence for both the originally proposed target, TOPK, and the newly identified primary target, CDK11, offering a comprehensive overview for researchers utilizing this compound.
Potency of this compound: A Tale of Two Targets
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit a specific biological process by half. Initial biochemical assays identified this compound as a nanomolar inhibitor of TOPK. However, subsequent research revealed an even greater or comparable potency against CDK11.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | Reported IC50 / Kd | Citation(s) |
| TOPK | 28 nM (IC50) | [4] |
| CDK11 | 40 nM (Kd) | [4] |
The cellular potency of this compound has been validated across a wide range of human cancer cell lines. The growth inhibitory effects are consistently observed at low nanomolar concentrations in cells positive for the target kinase. Notably, the growth inhibitory effect is significantly weaker in TOPK-negative cell lines, which initially supported the TOPK-dependent hypothesis.
Table 2: Growth Inhibitory Potency (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| LU-99 | Lung Cancer | 7.6 | |
| HepG2 | Liver Cancer | 19 | |
| Daudi | Burkitt's Lymphoma | 25 | |
| A549 | Lung Cancer | 31 | |
| UM-UC-3 | Bladder Cancer | 32 | |
| HCT-116 | Colon Cancer | 33 | |
| MIAPaca-2 | Pancreatic Cancer | 30 | |
| 22Rv1 | Prostate Cancer | 50 | |
| HT29 (TOPK-negative) | Colon Cancer | 290 |
The Selectivity Profile of this compound
Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity and confound experimental results. This compound was initially reported to have high selectivity for TOPK. Broader kinase profiling has since provided a more detailed picture of its selectivity. A screening of this compound at a 1 µM concentration against a panel of 412 human kinases revealed that only a small number were significantly inhibited.
Table 3: Off-Target Selectivity of this compound
| Off-Target Kinase | IC50 (nM) | % Inhibition at 1 µM | Citation(s) |
| TYK2 | 207 | >50% | |
| PRK1 | 508 | >50% | |
| CDK9 | 538 | >50% | |
| Src family kinases | Not specified | Suppressive effect noted |
This table highlights kinases with an IC50 below 1 µM from the screening panel. Data is not exhaustive.
A Paradigm Shift: Is CDK11 the True Target?
The narrative surrounding this compound's mechanism of action shifted significantly with the application of CRISPR/Cas9 gene-editing technology. In a pivotal study, researchers found that the elimination of TOPK from cancer cells did not affect their proliferation and, crucially, did not reduce their sensitivity to this compound. This finding indicated that the drug's potent cytotoxic effects were occurring through an off-target mechanism, independent of TOPK.
Through a genetic target-deconvolution strategy, the same study identified CDK11 as the key cellular target of this compound. The study demonstrated that cancer cells are frequently dependent on CDK11 for survival and proliferation, and that this compound's efficacy is directly linked to its potent inhibition of CDK11. This has led to the reclassification of this compound by some as a potent and selective CDK11 inhibitor.
Comparison with Alternative Kinase Inhibitors
To provide context for this compound's performance, it is useful to compare its potency against both its originally intended target (TOPK) and its newly identified primary target (CDK11) with other known inhibitors.
Table 4: Potency Comparison with other TOPK Inhibitors
| Inhibitor | Target | IC50 (nM) | Citation(s) |
| This compound | TOPK | 28 | [4] |
| OTS514 | TOPK | 2.6 | [4] |
| SKLB-C05 | TOPK | 0.5 | [2] |
| HI-TOPK-032 | TOPK | ~2000 |
Table 5: Potency Comparison with other CDK Inhibitors
| Inhibitor | Primary CDK Targets | IC50 (nM) against primary targets | Citation(s) |
| This compound | CDK11 | ~10-40 | [4] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 | [5] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | <10 - 210 | [6][7] |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | [8] |
Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. Below are generalized methodologies for the key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant kinase (e.g., TOPK or CDK11), kinase-specific substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or detected via ADP formation), kinase assay buffer, and the test inhibitor (this compound).
-
Procedure: a. The kinase reaction is set up in a multi-well plate. Each well contains the kinase, substrate, and assay buffer. b. The inhibitor (this compound) is added to the experimental wells at varying concentrations. Control wells receive a vehicle (e.g., DMSO). c. The reaction is initiated by adding ATP. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. The reaction is stopped. f. The amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity (e.g., using a filter-binding assay and scintillation counting) or by luminescence-based detection of the amount of ADP produced (e.g., ADP-Glo™ assay).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability / Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Cell Culture: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive the vehicle.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a spectrophotometer (e.g., at 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Originally proposed mechanism of this compound via TOPK inhibition.
Caption: Revised understanding of this compound's action via CDK11 inhibition.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The case of this compound serves as a compelling example of the importance of continuous and independent validation in drug development. Initially celebrated as a highly potent and selective TOPK inhibitor with promising anti-cancer activity, its mechanism of action has been fundamentally re-evaluated. Rigorous genetic studies have provided strong evidence that CDK11, not TOPK, is the primary target through which this compound exerts its cytotoxic effects.
This reclassification has significant implications for researchers. While this compound remains a potent anti-cancer agent, its use as a selective chemical probe for TOPK is questionable. Instead, it should be considered a potent CDK11 inhibitor with known off-target activities on TOPK and a few other kinases. This updated understanding allows for more accurate interpretation of experimental results and better-informed strategies for its potential therapeutic application. The data presented in this guide underscores the dynamic nature of pharmacological research and the necessity of employing multiple validation methods to accurately define a compound's mechanism of action.
References
- 1. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Toxicity Profiles of OTS964 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profile of OTS964, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) and Cyclin-Dependent Kinase 11 (CDK11), with other relevant kinase inhibitors. The information presented herein is supported by preclinical experimental data to aid researchers in evaluating its potential therapeutic applications and liabilities.
Executive Summary
This compound is a promising anti-cancer agent that has demonstrated significant efficacy in preclinical models. However, its clinical development is challenged by a dose-limiting toxicity, primarily hematopoietic toxicity, characterized by leukocytopenia and thrombocytosis. This toxicity profile is a known class effect of many inhibitors targeting cell cycle kinases. This guide compares the in vitro and in vivo toxicity of this compound with other notable kinase inhibitors, including the related TOPK inhibitor OTS514, the Aurora A kinase inhibitor alisertib, and the multi-CDK inhibitor dinaciclib, all of which share overlapping toxicities. Furthermore, the potential for mitigating this compound's toxicity through liposomal formulation is discussed.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and other selected kinase inhibitors across various human cancer cell lines.
| Kinase Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| This compound | TOPK, CDK11 | A549 | Lung Cancer | 31[1] |
| LU-99 | Lung Cancer | 7.6[1] | ||
| MDA-MB-231 | Breast Cancer | 73[1] | ||
| HCT-116 | Colon Cancer | 33[1] | ||
| HepG2 | Liver Cancer | 19[2] | ||
| OTS514 | TOPK | Ovarian Cancer cell lines | Ovarian Cancer | 3.0 - 46 |
| Kidney Cancer cell lines | Kidney Cancer | 19.9 - 44.1[3] | ||
| Alisertib | Aurora A | MM1.S | Multiple Myeloma | 3 - 1710[4] |
| Dinaciclib | CDK1, 2, 5, 9 | IMR-32 | Neuroblastoma | Low nM range[2] |
| HL60 | Leukemia | ~10-50 | ||
| NB4 | Leukemia | ~10-50[3] |
In Vivo Toxicity Profile
Preclinical in vivo studies are essential for evaluating the systemic toxicity of drug candidates. The primary dose-limiting toxicity of this compound in mice is hematopoietic toxicity.
| Kinase Inhibitor | Animal Model | Route of Administration | Dose | Key Toxicities Observed | Mitigation Strategies |
| This compound (free form) | Mice | Intravenous, Oral | 40 mg/kg (IV), 100 mg/kg (oral) | Leukocytopenia (reduction in white blood cells), Thrombocytosis (increase in platelets)[1][5] | The hematopoietic toxicity is transient with oral administration[1]. |
| This compound (liposomal) | Mice | Intravenous | 40 mg/kg | No detectable adverse reactions; complete tumor regression observed[1][5][6] | Encapsulation in liposomes eliminates the hematopoietic toxicity[5]. |
| OTS514 | Mice | Intravenous, Oral | 1-5 mg/kg (IV) | Severe hematopoietic toxicity (reduction in red and white blood cells, marked increase in platelets)[3] | |
| Alisertib | Mice (solid tumor xenografts) | Intravenous | 30 mg/kg | Hematologic toxicities (anemia, neutropenia, thrombocytopenia)[7] | Dose reduction can manage toxicities. |
| Dinaciclib | Mice (AML model) | Intraperitoneal | 30 mg/kg (3x weekly) | Early mortality observed at this dose in combination studies[8] | A lower dose of 10 mg/kg weekly was better tolerated and still effective in combination therapy[8]. |
Signaling Pathways
To understand the on-target and potential off-target effects of this compound, it is crucial to visualize its position within the cellular signaling network. This compound primarily targets TOPK and CDK11, which are involved in critical cellular processes like cell cycle progression, proliferation, and apoptosis.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of kinase inhibitors in cancer cell lines.
Detailed Steps:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the kinase inhibitor in growth medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Treatment Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Hematopoietic Toxicity Assessment in Mice
This protocol outlines the procedure for evaluating the hematopoietic toxicity of kinase inhibitors in a mouse model.
Detailed Steps:
-
Animal Acclimatization and Grouping: Acclimatize mice (e.g., C57BL/6) for at least one week before the study. Randomly assign mice to treatment and vehicle control groups.
-
Drug Administration: Administer the kinase inhibitor at various dose levels and the vehicle control according to the planned schedule (e.g., daily oral gavage for 14 days).
-
Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight at least twice a week.
-
Blood Collection and Analysis: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, during the treatment period, and at the end of the study. Perform a complete blood count (CBC) to determine the levels of white blood cells (including neutrophils and lymphocytes), red blood cells, and platelets.
-
Necropsy and Bone Marrow Isolation: At the end of the study, euthanize the mice and perform a gross necropsy. Isolate bone marrow from the femurs and tibias by flushing with appropriate buffer.
-
Colony-Forming Unit (CFU) Assay: Plate the bone marrow cells in a semi-solid methylcellulose medium containing a cocktail of cytokines to promote the growth of different hematopoietic progenitor colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, and CFU-GEMM for multipotential progenitors).
-
Colony Counting: After 7-14 days of incubation, count the number of colonies of each type to assess the impact of the kinase inhibitor on the proliferation and differentiation of hematopoietic stem and progenitor cells.
Conclusion
This compound demonstrates potent anti-cancer activity but is associated with significant hematopoietic toxicity, a common challenge for inhibitors of cell cycle kinases. This toxicity can be effectively managed by encapsulation in a liposomal formulation, which significantly improves its therapeutic index in preclinical models. When compared to other kinase inhibitors like alisertib and dinaciclib, this compound shares a similar spectrum of dose-limiting hematopoietic toxicities. The choice of a particular kinase inhibitor for clinical development will depend on a careful evaluation of its efficacy in specific cancer types versus its manageable toxicity profile. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative toxicity studies and further elucidate the therapeutic potential of this compound and other novel kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 6. This compound, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OTS964: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling OTS964 are advised to follow stringent disposal protocols due to its cytotoxic nature as an antineoplastic agent in research.[1][2] Adherence to these guidelines is critical for laboratory safety and environmental protection. All disposal activities must comply with local, state, and federal regulations, and be performed in coordination with the institution's Environmental Health and Safety (EHS) department.[3]
This compound, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), is utilized in cancer research for its ability to induce apoptosis in cancer cells.[4][5] Due to its cytotoxic properties, all materials contaminated with this compound, including unused solutions, empty containers, and personal protective equipment (PPE), must be treated as hazardous waste.[1][6]
Essential Disposal Procedures for this compound
Proper disposal of this compound and associated waste is a critical component of laboratory safety. The following step-by-step procedures provide a framework for handling this cytotoxic compound.
Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, personnel must be equipped with the appropriate PPE to prevent exposure. This includes:
-
Double Gloving: Wear two pairs of chemotherapy-rated gloves.[1][7]
-
Lab Coat: A disposable, solid-front gown is required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.[7]
Waste Segregation and Containerization
Proper segregation of waste is essential for safe disposal. This compound waste should be categorized as follows:
-
Bulk this compound Waste: This includes unused or expired this compound powder, stock solutions, and any grossly contaminated materials. This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5] The container should be kept closed except when adding waste.
-
Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, pipette tips, and contaminated gloves or bench paper.[5][8] These items should be placed in a designated cytotoxic waste container, often color-coded yellow or purple.[6]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[1][7]
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound."[9][10]
Step-by-Step Disposal Protocol
-
Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated. Use a suitable cleaning agent, such as a detergent solution followed by water.[7] All cleaning materials must be disposed of as trace-contaminated waste.
-
Handling of Liquid Waste: Unused this compound solutions should never be poured down the drain.[9] Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[9][11]
-
Disposal of Solid Waste: Place solid this compound waste, such as contaminated powders or gels, into the designated bulk hazardous waste container.
-
Empty Container Disposal: Empty this compound vials and containers are still considered hazardous. They should be disposed of as trace-contaminated waste.[8] Some institutional guidelines may require triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[12][13]
-
PPE Disposal: After completing the disposal process, carefully remove and discard all PPE as trace-contaminated waste.[1][7]
-
Waste Pickup: Once waste containers are full, arrange for pickup through your institution's EHS department for final disposal by a licensed hazardous waste management company.[1][10]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and storage parameters for the compound.
| Parameter | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | [10][14] |
| Storage (In Solvent) | -80°C for up to 1 year | [12][14] |
| Solubility | Soluble in DMSO | [11] |
Experimental Protocols
No specific experimental protocols for the chemical deactivation of this compound are readily available.[1] Therefore, incineration by a licensed hazardous waste facility is the recommended disposal method.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. hse.gov.uk [hse.gov.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. worksafe.qld.gov.au [worksafe.qld.gov.au]
Safeguarding Your Research: A Comprehensive Guide to Handling OTS964
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of OTS964, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting Powder | - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles with Side Shields or Face Shield - FFP3 or N95 Respirator (in the absence of a certified chemical fume hood) |
| Preparing Stock and Working Solutions | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Laboratory Coat - Safety Goggles (when handling stock solutions) |
| Spill Cleanup | - Chemical-Resistant Nitrile Gloves (double-gloving) - Impervious Laboratory Gown or Coveralls - Chemical Splash Goggles and Face Shield - FFP3 or N95 Respirator |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step operational plan for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Storage of Powder: Store the unopened container of this compound powder at -20°C in a designated and clearly labeled area for potent compounds.
-
Storage of Stock Solutions: Prepare stock solutions in a certified chemical fume hood. Store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of Stock and Working Solutions
This protocol is for the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Bring the this compound powder container and anhydrous DMSO to room temperature inside a desiccator.
-
Perform all subsequent steps in a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Figure 1. A step-by-step workflow for the preparation of this compound stock solutions.
Signaling Pathway of this compound Action
This compound is a dual inhibitor of TOPK and CDK11, leading to defects in cytokinesis and subsequent apoptosis in cancer cells.[1][2]
Figure 2. The inhibitory effect of this compound on TOPK and CDK11, leading to cytokinesis failure and apoptosis.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, tubes, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound, including cell culture media containing the compound, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical-contaminated sharps.
Decontamination
-
Glassware: Reusable glassware should be decontaminated by soaking in a 1 M sodium hydroxide solution for at least 24 hours, followed by thorough rinsing with water and then a laboratory detergent.
-
Work Surfaces: Decontaminate work surfaces in the chemical fume hood and any other affected areas with a suitable laboratory detergent, followed by a rinse with 70% ethanol.
Final Disposal
-
All hazardous waste containers must be sealed and labeled in accordance with your institution's and local regulations.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
By implementing these safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
